molecular formula C26H32N6O3S B12407477 HIV-1 inhibitor-28

HIV-1 inhibitor-28

Cat. No.: B12407477
M. Wt: 508.6 g/mol
InChI Key: WJCCYSICWXLYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 inhibitor-28 is a useful research compound. Its molecular formula is C26H32N6O3S and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H32N6O3S

Molecular Weight

508.6 g/mol

IUPAC Name

3,5-dimethyl-4-[[2-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]amino]-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]oxy]benzonitrile

InChI

InChI=1S/C26H32N6O3S/c1-17-13-19(15-27)14-18(2)23(17)35-25-24-21(5-12-36-24)29-26(30-25)28-20-3-6-31(7-4-20)16-22(33)32-8-10-34-11-9-32/h13-14,20H,3-12,16H2,1-2H3,(H,28,29,30)

InChI Key

WJCCYSICWXLYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2SCC3)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N

Origin of Product

United States

Foundational & Exploratory

Discovery and synthesis of HIV-1 inhibitor-28

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Allosteric HIV-1 Integrase Inhibitors

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The continuous emergence of drug-resistant viral strains necessitates the discovery of novel antiretroviral agents with unique mechanisms of action.[1] HIV-1 integrase (IN), an essential enzyme for viral replication, has been a clinically validated target for antiretroviral therapy.[1] Integrase strand transfer inhibitors (INSTIs), such as raltegravir and dolutegravir, are potent drugs but are susceptible to resistance mutations.[1] This has driven research towards a new class of inhibitors: Allosteric HIV-1 Integrase Inhibitors (ALLINIs).

This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of a representative ALLINI, BI-224436, a non-catalytic site integrase inhibitor (NCINI).[2] This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Discovery of BI-224436

The discovery of BI-224436 originated from a high-throughput screening campaign of the Boehringer Ingelheim compound library.[1][3][4][5][6] The primary screen was an enzymatic assay designed to identify inhibitors of the 3'-processing step of HIV-1 integrase.[1][3][4][5] This approach was distinct from efforts that led to INSTIs, which primarily target the strand transfer step. The initial hit was optimized through a combination of medicinal chemistry, parallel synthesis, and structure-guided drug design, ultimately leading to the identification of BI-224436 as a preclinical candidate.[1][3][4][5]

G cluster_discovery Discovery Workflow Compound Library Compound Library HTS High-Throughput Screening (3'-Processing Assay) Compound Library->HTS Hit Identification Hit Identification HTS->Hit Identification Hit-to-Lead Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization (SAR Studies) Hit-to-Lead->Lead Optimization Preclinical Candidate Preclinical Candidate (BI-224436) Lead Optimization->Preclinical Candidate

Discovery workflow for BI-224436.

Mechanism of Action

ALLINIs, including BI-224436, exhibit a novel, multimodal mechanism of action. They bind to a highly conserved allosteric pocket at the dimer interface of the integrase catalytic core domain (CCD).[1][3][4][5] This is the same site where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds to tether the pre-integration complex (PIC) to the host chromatin.[7]

By occupying this pocket, ALLINIs disrupt the crucial IN-LEDGF/p75 interaction, thereby inhibiting the integration of viral DNA into the host genome.[8] Furthermore, the binding of ALLINIs induces aberrant multimerization of integrase, leading to the formation of non-functional oligomers.[9][10] This effect is particularly important during the late phase of the viral life cycle, where it disrupts the proper formation of the viral core and impairs virion maturation.[11]

G cluster_hiv_integration HIV-1 Integration Pathway cluster_inhibition Inhibition by ALLINI vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC IN Integrase (IN) IN->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import LEDGF LEDGF/p75 Nuclear_Import->LEDGF Integration Integration LEDGF->Integration IN_Dimer IN Dimer Interface Chromatin Host Chromatin Chromatin->Integration ALLINI ALLINI (BI-224436) ALLINI->IN_Dimer Binds to IN_Dimer->Block_LEDGF Inhibits IN_Dimer->Aberrant_Multi Promotes

Mechanism of action of allosteric integrase inhibitors.

Chemical Synthesis

The synthesis of BI-224436 and related quinoline-based ALLINIs involves multi-step organic synthesis. A key feature of the scaffold is the trisubstituted quinoline core. The synthesis generally involves the construction of the quinoline ring system, followed by the introduction of the various substituents. Common synthetic strategies include the Gould-Jacobs reaction for forming the quinoline core and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to install the C4-aryl group.[12][13]

A representative synthetic scheme is outlined below:

G cluster_synthesis Synthetic Pathway Overview Aniline Substituted Aniline Gould_Jacobs Gould-Jacobs Cyclization Aniline->Gould_Jacobs Malonic_Ester Malonic Ester Derivative Malonic_Ester->Gould_Jacobs Quinoline_Core Quinoline Core Gould_Jacobs->Quinoline_Core Halogenation Halogenation Quinoline_Core->Halogenation Halo_Quinoline Halogenated Quinoline Halogenation->Halo_Quinoline Suzuki_Coupling Suzuki-Miyaura Coupling Halo_Quinoline->Suzuki_Coupling Boronic_Acid Aryl Boronic Acid Boronic_Acid->Suzuki_Coupling Final_Product BI-224436 Scaffold Suzuki_Coupling->Final_Product

Generalized synthetic scheme for quinoline-based ALLINIs.

Quantitative Data

The biological activity of BI-224436 has been extensively characterized. The following tables summarize its in vitro antiviral activity, cytotoxicity, and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity of BI-224436

HIV-1 StrainCell TypeEC50 (nM)Reference
NL4.3PBMCs<15[1][3][4][5]
Ba-LPBMCs<15[1][3][4][5]
Various Clinical IsolatesPBMCs11-27[8]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Cytotoxicity and Serum Shift of BI-224436

AssayCell TypeValueReference
Cytotoxicity (CC50)C8166>90,000 nM[1][3][4][5]
Serum Shift (50% HS)-~2.1-fold[1][3][4][5]

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of the cells. Serum shift measures the decrease in potency in the presence of human serum.

Table 3: Pharmacokinetic Properties of BI-224436 in Preclinical Species

SpeciesClearance (% Hepatic Flow)Oral Bioavailability (F%)Reference
Rat0.7%54%[1][4][5]
Monkey23%82%[1][4][5]
Dog8%81%[1][4][5]

Experimental Protocols

Protocol 1: In Vitro Antiviral Assay (p24-based)

This protocol describes a method to determine the EC50 of an inhibitor against HIV-1 replication in peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., BI-224436) in culture medium.

  • Infection: Infect the stimulated PBMCs with a known amount of HIV-1 virus stock in the presence of the serially diluted compound. Include a "no drug" control.

  • Incubation: Culture the infected cells for 5-7 days, replacing the medium with fresh medium containing the appropriate drug concentration every 2-3 days.

  • Endpoint Measurement: At the end of the incubation period, collect the cell supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of p24 inhibition against the drug concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[14]

Protocol 2: HTRF-based IN Multimerization Assay

This protocol describes a high-throughput method to measure the ability of a compound to induce aberrant multimerization of HIV-1 integrase.[9]

  • Reagent Preparation: Prepare 6xHis-tagged and FLAG-tagged full-length HIV-1 IN proteins. Prepare a serial dilution of the test compound in DMSO.

  • IN Mixture: Mix the 6xHis-IN and FLAG-IN to a final concentration of 30 nM each in HTRF buffer.

  • Assay Plate Setup: Add the serially diluted compound to a 384-well assay plate. Add the IN mixture to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents (anti-6xHis antibody conjugated to a donor fluorophore and anti-FLAG antibody conjugated to an acceptor fluorophore).

  • Signal Reading: After a further incubation period, read the plate on an HTRF-compatible plate reader.

  • Data Analysis: The HTRF signal is proportional to the extent of IN multimerization. Plot the signal against the compound concentration to determine the EC50 for multimerization induction.[9]

Conclusion

Allosteric HIV-1 integrase inhibitors represent a promising new class of antiretroviral drugs with a distinct mechanism of action that is complementary to existing therapies. The discovery and development of BI-224436 demonstrates the successful application of structure-based drug design and innovative screening strategies to identify novel inhibitors that target protein-protein interactions. The dual mechanism of inhibiting both integration and virion maturation provides a high barrier to resistance. Further development of ALLINIs could provide valuable new options for the treatment of HIV-1 infection, particularly for patients with resistance to current drug regimens.

References

In Vitro Potency and Selectivity of HIV-1 Inhibitor-28: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity of the novel HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-28, also identified as compound 14j2. The data and methodologies presented are compiled from the primary literature to support further research and development efforts in the field of antiretroviral drug discovery.

Quantitative Potency and Selectivity Data

This compound has demonstrated significant potency against the wild-type HIV-1 strain and favorable selectivity, indicating a promising therapeutic window. The key quantitative metrics for its in vitro activity are summarized in the table below.

ParameterValueCell Line/EnzymeDescription
EC50 58 nMMT-4 cellsThe half-maximal effective concentration required to inhibit HIV-1 replication in cell culture.
IC50 3.37 µMHIV-1 WT Reverse TranscriptaseThe half-maximal inhibitory concentration against the isolated HIV-1 reverse transcriptase enzyme.
CC50 38.6 µMMT-4 cellsThe half-maximal cytotoxic concentration, indicating the concentration at which the compound induces 50% cell death.
Selectivity Index (SI) >665-Calculated as CC50 / EC50, representing the therapeutic window of the compound.

Table 1: In Vitro Potency and Selectivity of this compound (Compound 14j2)

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro potency and selectivity of this compound.

Anti-HIV-1 Activity Assay (EC50 Determination)

The anti-HIV-1 activity of inhibitor-28 was assessed in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The assay quantifies the ability of the compound to protect cells from the cytopathic effects of the virus.

Materials:

  • MT-4 cells

  • HIV-1 strain (e.g., IIIB)

  • This compound (compound 14j2)

  • Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., a mixture of sodium dodecyl sulfate, N,N-dimethylformamide, and water)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • MT-4 cells are seeded in a 96-well plate at a predetermined density.

  • Serial dilutions of this compound are prepared and added to the wells.

  • A standardized amount of HIV-1 virus stock is added to the wells containing the cells and the test compound.

  • Control wells include cells with virus only (virus control) and cells without virus or compound (mock-infected control).

  • The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of protection from virus-induced cytopathicity is calculated, and the EC50 value is determined by regression analysis of the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

This enzymatic assay directly measures the inhibitory effect of the compound on the activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 wild-type reverse transcriptase (RT)

  • This compound (compound 14j2)

  • Reaction buffer (containing Tris-HCl, dithiothreitol, MgCl2, KCl, and a non-ionic detergent)

  • Template-primer (e.g., poly(rA)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • The reaction mixture is prepared containing the reaction buffer, template-primer, and dNTPs.

  • Serial dilutions of this compound are added to the reaction mixture.

  • The enzymatic reaction is initiated by the addition of the HIV-1 RT enzyme.

  • The reaction is incubated at 37°C for a specified time (e.g., 1 hour).

  • The reaction is stopped by the addition of cold TCA to precipitate the newly synthesized DNA.

  • The precipitated DNA is collected on glass fiber filters by vacuum filtration.

  • The filters are washed with TCA and ethanol to remove unincorporated labeled dNTPs.

  • The filters are dried, and scintillation fluid is added.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

  • The percentage of RT inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of this compound is evaluated in MT-4 cells using the MTT assay to determine the concentration of the compound that affects cell viability.

Materials:

  • MT-4 cells

  • This compound (compound 14j2)

  • Culture medium

  • MTT solution

  • Solubilization solution

  • 96-well microtiter plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • MT-4 cells are seeded in a 96-well plate.

  • Serial dilutions of this compound are added to the wells.

  • Control wells contain cells with medium only (cell control).

  • The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The percentage of cytotoxicity is calculated relative to the untreated cell control, and the CC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition

The following diagram illustrates the central role of reverse transcriptase in the HIV-1 life cycle and the mechanism of action of non-nucleoside reverse transcriptase inhibitors like inhibitor-28.

HIV_RT_Inhibition cluster_entry HIV-1 Entry cluster_cytoplasm Host Cell Cytoplasm HIV_RNA Viral RNA Genome RT Reverse Transcriptase (RT) HIV_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Inhibitor_28 This compound Inhibitor_28->RT Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by Inhibitor-28.

Experimental Workflow: In Vitro Evaluation of this compound

This diagram outlines the sequential workflow for the comprehensive in vitro evaluation of this compound.

Experimental_Workflow cluster_potency Potency Determination cluster_selectivity Selectivity Determination cluster_analysis Data Analysis Anti_HIV_Assay Anti-HIV-1 Activity Assay (EC50 in MT-4 cells) Data_Analysis Calculate Selectivity Index (SI) (CC50 / EC50) Anti_HIV_Assay->Data_Analysis RT_Assay RT Inhibition Assay (IC50 against WT RT) RT_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (CC50 in MT-4 cells) Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for In Vitro Characterization of this compound.

An In-Depth Technical Guide to the Initial Characterization of Morpholine-Substituted Diarylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial characterization of morpholine-substituted diarylpyrimidines, a promising class of compounds in modern medicinal chemistry. The incorporation of a morpholine moiety into the diarylpyrimidine scaffold is a key strategy for enhancing physicochemical properties, metabolic stability, and target potency.[1] These compounds have emerged as potent inhibitors of critical signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.[2][3] This document details the typical workflow, experimental protocols, and data interpretation involved in their preclinical evaluation.

Overall Characterization Workflow

The initial characterization of novel morpholine-substituted diarylpyrimidines follows a structured, multi-stage process. This workflow begins with chemical synthesis and progresses through a series of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and preliminary efficacy.

Characterization_Workflow cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo Efficacy Synthesis Chemical Synthesis Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (Kinase Inhibition) Purification->Biochemical Cellular Cellular Assays (Antiproliferative Activity) Biochemical->Cellular Mechanism Mechanism of Action (Western Blot) Cellular->Mechanism Xenograft Murine Xenograft Model Mechanism->Xenograft

Caption: General workflow for the characterization of diarylpyrimidine inhibitors.

Synthesis of Morpholine-Substituted Diarylpyrimidines

The synthesis of these compounds is typically a multi-step process. A common strategy involves the palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl bromide to form the morpholine ring, which is then coupled to the diarylpyrimidine core.[4][5]

Representative Experimental Protocol: Synthesis

This protocol describes a general approach for synthesizing a morpholine-substituted diarylpyrimidine derivative.

  • Preparation of the Morpholine Intermediate:

    • A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv).[4]

    • The tube is evacuated and backfilled with nitrogen.[4]

    • The relevant aryl bromide (2.0 equiv) and a solution of the N-protected amino alcohol (1.0 equiv) in toluene are added.[4]

    • The reaction mixture is heated at 105 °C until completion, as monitored by TLC.[4]

    • Upon cooling, the mixture is diluted, filtered, and purified via column chromatography to yield the morpholine-substituted intermediate.

  • Coupling to the Pyrimidine Core:

    • The morpholine intermediate (1.2 equiv) is dissolved in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • A chlorinated diarylpyrimidine core (1.0 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) are added to the solution.

    • The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete.

    • The final product is isolated by aqueous workup, followed by purification using column chromatography or recrystallization.

    • The structure and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

In Vitro Biological Evaluation

Kinase Inhibition Assays

The primary mechanism of action for many diarylpyrimidines is the inhibition of protein kinases. Assays are performed to quantify the inhibitory potency (IC₅₀) of the compounds against specific wild-type and mutant kinases.

Table 1: Inhibitory Activity against EGFR Kinases

Compound ID Target Kinase IC₅₀ (nM) Selectivity Index (SI) vs EGFRwt Reference
10c EGFRL858R/T790M 0.71 631.9 [2][7]
45 EGFRL858R/T790M 8 14 [8]
29 EGFRL858R/T790M 41 61 [8]

| 49 | EGFRL858R/T790M | 7 | 5 |[8] |

Table 2: Inhibitory Activity against PI3K/mTOR Kinases

Compound ID Target Kinase IC₅₀ (nM) Reference
17p PI3Kα 31.8 [9]
17p PI3Kδ 15.4 [9]
PKI-587 PI3Kα 0.4 []
PKI-587 mTOR 1.6 []

| AZD8055 | mTOR | 20.7 |[] |

Experimental Protocol: EGFRT790M Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding.[4]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]

    • Prepare a serial dilution of the test compound in 100% DMSO, then dilute into the 1X Kinase Buffer.

    • Prepare a 3X solution of EGFRT790M enzyme and a Europium-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (e.g., Tracer 236) in 1X Kinase Buffer.[4]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the serially diluted test compound to the assay wells.[4]

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.[4]

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a microplate reader capable of measuring TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Antiproliferative Assays

These assays determine the ability of a compound to inhibit the growth and proliferation of cancer cell lines, providing a measure of its potency in a more biologically relevant context. The H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFR L858R/T790M mutations, is a standard model for this purpose.[11]

Table 3: Cellular Antiproliferative Activity

Compound ID Cell Line Assay IC₅₀ (µM) Reference
10c H1975 (EGFRL858R/T790M) Proliferation 0.037 [2][7]
17e A2780 (Ovarian) MTT 0.49 [9]
17p U87MG (Glioblastoma) MTT 1.59 [9]

| 17p | A2780 (Ovarian) | MTT | 0.85 |[9] |

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Seeding:

    • Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]

    • Harvest cells that are 80-90% confluent using TrypLE™ reagent.[12]

    • Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action Studies

To confirm that the observed antiproliferative effects are due to the intended mechanism, the modulation of the target signaling pathway is assessed, typically via Western blot.

Targeted Signaling Pathways

Morpholine-substituted diarylpyrimidines often target key nodes in oncogenic signaling pathways. Inhibition of EGFR blocks downstream cascades like RAS/MAPK and PI3K/AKT, while direct PI3K or mTOR inhibitors block the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and growth.[14][15]

EGFR_Pathway GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Morpholine-Substituted Diarylpyrimidine Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by diarylpyrimidines.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Translation Protein Synthesis, Cell Growth S6K->Translation EBP1->Translation Inhibitor Morpholine-Substituted Diarylpyrimidine Inhibitor->PI3K Inhibitor->mTORC1

References

Unraveling the Potency of HIV-1 Inhibitor-28: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the efficacy and mechanism of action of HIV-1 inhibitor-28, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The document synthesizes key quantitative data, details the experimental methodologies used for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Efficacy and Cytotoxicity

This compound, also identified as compound 14j2, demonstrates significant potency against the wild-type HIV-1 strain and its reverse transcriptase enzyme.[1] The key quantitative metrics for its activity are summarized in the table below.

ParameterValueTargetCell LineDescription
EC50 58 nMWild-Type HIV-1 StrainMT-4 CellsThe half-maximal effective concentration, representing the concentration of the inhibitor required to inhibit 50% of viral replication in cell culture.
IC50 3.37 µMHIV-1 Wild-Type Reverse Transcriptase (RT)N/A (Biochemical Assay)The half-maximal inhibitory concentration, indicating the concentration of the inhibitor needed to reduce the activity of the isolated HIV-1 RT enzyme by 50%.
CC50 38.6 µMMT-4 CellsMT-4 CellsThe half-maximal cytotoxic concentration, signifying the concentration at which the inhibitor causes a 50% reduction in the viability of the host cells.

Experimental Protocols

The determination of the EC50, IC50, and CC50 values for this compound involves distinct experimental procedures.

Anti-HIV-1 Activity Assay (EC50 Determination)

The antiviral activity of this compound was assessed in MT-4 cells, a human T-cell leukemia cell line highly susceptible to HIV-1 infection. The protocol is as follows:

  • Cell Preparation: MT-4 cells are seeded in 96-well plates at a specific density.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.

  • Incubation: The plates are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of a viral protein, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations, and the EC50 value is calculated as the concentration at which a 50% reduction in p24 levels is observed compared to the untreated virus control.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

The direct inhibitory effect on the HIV-1 RT enzyme is measured using a cell-free biochemical assay.

  • Assay Kit: A commercially available HIV-1 RT inhibition assay kit is typically used.

  • Reaction Mixture: The reaction is set up in a 96-well plate containing a poly(A) template, an oligo(dT) primer, and deoxyribonucleotide triphosphates (dNTPs), one of which is labeled (e.g., with biotin or a radioactive isotope).

  • Enzyme and Inhibitor: Recombinant HIV-1 RT enzyme and various concentrations of this compound are added to the reaction mixture.

  • Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

  • Detection: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

  • Data Analysis: The RT activity is plotted against the inhibitor concentrations, and the IC50 value is determined as the concentration that reduces enzyme activity by 50% compared to the no-inhibitor control.

Cytotoxicity Assay (CC50 Determination)

The potential toxic effects of the inhibitor on host cells are evaluated using a cell viability assay.

  • Cell Seeding: MT-4 cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plate is incubated for the same duration as the anti-HIV-1 activity assay.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance values, which correlate with the number of viable cells, are plotted against the inhibitor concentrations. The CC50 value is calculated as the concentration that reduces cell viability by 50% compared to the untreated control cells.

Visualizations

Mechanism of Action: HIV-1 Reverse Transcription and Inhibition

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2][4]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibition Inhibition Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Proviral_DNA Proviral DNA RT->Proviral_DNA Synthesis dNTPs Host dNTPs dNTPs->RT Substrate Integration Integration into Host Genome Proviral_DNA->Integration Inhibitor_28 This compound (NNRTI) Inhibitor_28->RT Allosteric Binding & Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase and its inhibition by an NNRTI.

Experimental Workflow for Efficacy and Cytotoxicity Determination

The following diagram illustrates the general workflow for determining the EC50, IC50, and CC50 values of an anti-HIV-1 compound.

Experimental_Workflow cluster_antiviral Antiviral Activity (EC50) cluster_biochemical Biochemical Assay (IC50) cluster_cytotoxicity Cytotoxicity (CC50) A1 Seed MT-4 Cells A2 Infect with HIV-1 A1->A2 A3 Add Serial Dilutions of Inhibitor-28 A2->A3 A4 Incubate (4-5 days) A3->A4 A5 Measure p24 Antigen (ELISA) A4->A5 A6 Calculate EC50 A5->A6 B1 Prepare RT Reaction Mix B2 Add Recombinant HIV-1 RT B1->B2 B3 Add Serial Dilutions of Inhibitor-28 B2->B3 B4 Incubate B3->B4 B5 Quantify DNA Synthesis B4->B5 B6 Calculate IC50 B5->B6 C1 Seed MT-4 Cells C2 Add Serial Dilutions of Inhibitor-28 C1->C2 C3 Incubate (4-5 days) C2->C3 C4 Perform Cell Viability Assay (MTT) C3->C4 C5 Calculate CC50 C4->C5

Caption: Workflow for determining EC50, IC50, and CC50 of HIV-1 inhibitors.

References

Cytotoxicity profile of HIV-1 inhibitor-28 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the available cytotoxicity data for HIV-1 inhibitor-28, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document summarizes quantitative data, outlines relevant experimental protocols, and visualizes key processes to support further research and development efforts in the field of HIV therapeutics.

Introduction to this compound

This compound, also identified as compound 14j2, is a highly selective and potent inhibitor of the wild-type (WT) HIV-1 strain, with a reported 50% effective concentration (EC50) of 58 nM.[1] Its primary mechanism of action is the inhibition of the HIV-1 wild-type reverse transcriptase (RT), with a 50% inhibitory concentration (IC50) of 3.37 µM.[1] As with any antiviral candidate, understanding its cytotoxicity is crucial for assessing its therapeutic potential and safety profile.

Quantitative Cytotoxicity Data

The evaluation of a compound's cytotoxicity is a critical step in the drug development process. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of the compound that results in the death of 50% of the cells in a culture.

Currently, publicly available data on the cytotoxicity of this compound is limited to a single cell line. The table below summarizes the reported CC50 value.

Cell LineCompoundCC50 (µM)AssayIncubation TimeReference
MT-4This compound (14j2)38.6MTT5 days[1]

This initial finding suggests a relatively low level of cytotoxicity in MT-4 cells, a human T-cell leukemia line commonly used in HIV research. However, a comprehensive cytotoxicity profile across a broader range of cell lines is necessary for a complete assessment of the compound's safety.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability. The following is a generalized protocol for performing an MTT assay to determine the cytotoxicity of an antiviral compound.

Objective: To determine the concentration of an inhibitor that reduces the viability of a cell culture by 50% (CC50).

Materials:

  • Cell line of interest (e.g., MT-4, CEM-SS, HeLa, A549, HEK293T)

  • Complete cell culture medium

  • This compound (or other test compound)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume logarithmic growth.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium only (no cells) as a blank and wells with cells and medium without the inhibitor as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 5 days, as was done for this compound).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the CC50 value from the resulting dose-response curve.

Visualizations

To further clarify the experimental and theoretical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Start with healthy cell culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_addition Add compound to cells cell_seeding->compound_addition compound_prep Prepare serial dilutions of this compound compound_prep->compound_addition incubation Incubate for 5 days compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_cc50 Determine CC50 value calculate_viability->determine_cc50

Cytotoxicity Assay Experimental Workflow

As specific signaling pathways for the cytotoxicity of this compound are not publicly available, the following diagram illustrates the general mechanism of action for NNRTIs, which is the primary, non-cytotoxic, therapeutic action of this class of drugs.

NNRTI_Mechanism General Mechanism of Action of NNRTIs cluster_virus HIV-1 Virion cluster_cell Host Cell viral_rna Viral RNA rt_enzyme Reverse Transcriptase (RT) viral_rna->rt_enzyme Binds to viral_dna Viral DNA (provirus) rt_enzyme->viral_dna Reverse Transcription rt_enzyme->viral_dna integration Integration into host genome viral_dna->integration inhibitor This compound (NNRTI) inhibitor->rt_enzyme Allosteric Inhibition

General NNRTI Mechanism of Action

Discussion and Future Directions

The available data indicates that this compound exhibits a CC50 of 38.6 µM in MT-4 cells, suggesting a favorable preliminary safety profile in this specific T-cell line. However, the lack of cytotoxicity data in a wider range of cell lines, including other T-cell lines (e.g., CEM-SS), monocytic cell lines, and non-lymphoid cell lines (e.g., HeLa, A549, HEK293T), represents a significant gap in our understanding of this compound's potential off-target effects.

Further studies are warranted to:

  • Evaluate the cytotoxicity of this compound in a diverse panel of human cell lines to establish a comprehensive safety profile.

  • Investigate the potential for long-term cytotoxicity and effects on cell proliferation at sub-lethal concentrations.

  • Elucidate the specific molecular mechanisms and signaling pathways that may be perturbed by this compound at cytotoxic concentrations. While the primary target is the HIV-1 RT, high concentrations of the drug may have off-target effects that contribute to cell death.

Conclusion

This compound is a promising anti-HIV-1 agent with high potency. The current cytotoxicity data in MT-4 cells is encouraging, but a more extensive evaluation is required to fully characterize its safety profile for potential clinical development. The experimental protocols and visualizations provided in this guide offer a framework for conducting and understanding the necessary future studies. As more data becomes publicly available, this technical guide will be updated to reflect a more complete understanding of the cytotoxicity of this compound.

References

The Pivotal Role of the Morpholine Moiety in Enhancing the Solubility of Diarylpyrimidine NNRTIs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent battle against HIV-1, the efficacy of antiretroviral therapies hinges not only on their potency but also on their physicochemical properties, particularly aqueous solubility. Poor solubility can significantly impede drug absorption and bioavailability, thereby limiting therapeutic success. Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a critical class of anti-HIV-1 agents, but their development has often been hampered by low water solubility. This technical guide delves into the crucial role of the morpholine moiety as a strategic chemical modification to overcome this challenge, providing researchers, scientists, and drug development professionals with a comprehensive overview of its impact, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Solubility Challenge of Diarylpyrimidine NNRTIs

DAPY NNRTIs, such as the FDA-approved drugs etravirine and rilpivirine, are characterized by their highly aromatic and rigid structures. While these features are integral to their binding affinity with the HIV-1 reverse transcriptase enzyme, they also contribute to their poor aqueous solubility, posing significant challenges for oral formulation and consistent patient outcomes. For instance, etravirine's solubility is reported to be extremely low, at approximately 0.0169 mg/mL, while rilpivirine also exhibits poor solubility.[1][2] This inherent limitation necessitates innovative medicinal chemistry approaches to enhance their solubility without compromising their potent antiviral activity.

Morpholine: A Key to Unlocking Enhanced Solubility

The incorporation of a morpholine ring into the DAPY scaffold has emerged as a highly effective strategy to improve aqueous solubility.[3][4] Morpholine is a heterocyclic amine that possesses a unique combination of physicochemical properties making it an attractive functional group for drug design. Its ability to enhance solubility is attributed to several key factors:

  • Hydrophilicity and Hydrogen Bonding: The presence of both an oxygen and a nitrogen atom in the morpholine ring allows it to act as a hydrogen bond acceptor, facilitating interactions with water molecules and thereby increasing its aqueous solubility.[3][5]

  • pKa Value: The nitrogen atom in the morpholine ring has a pKa value that allows it to be protonated at physiological pH. This ionization further enhances its interaction with the aqueous environment.[5]

  • Conformational Flexibility: The flexible nature of the morpholine ring can disrupt the crystal lattice packing of the parent molecule, reducing the energy required for dissolution.[5]

Quantitative Impact of Morpholine on Solubility

The strategic placement of a morpholine moiety, often as a morpholinylalkoxy substituent, has been shown to dramatically increase the solubility of DAPY NNRTIs. This enhancement can be over 100-fold compared to their non-morpholine-containing counterparts, transforming poorly soluble compounds into viable drug candidates.

Compound ClassSpecific CompoundMorpholine MoietyAqueous SolubilityFold Increase (Approx.)Reference
Diarylpyrimidine (DAPY)EtravirineNo~0.017 mg/mL-[1]
Diarylpyrimidine (DAPY)RilpivirineNo~0.0166 mg/mL-[2]
Diarylazine (DAPY analogue)Compound 4dYes (morpholinylalkoxy)42 µg/mL (0.042 mg/mL)~2.5x vs. Etravirine[6]
DiarylpyrimidineNovel Morpholine-Substituted DerivativesYesSignificantly ImprovedQualitative[7]

Note: Direct quantitative comparison is often challenging due to variations in experimental conditions across different studies. The fold increase is an approximation based on available data.

Experimental Protocols for Solubility Determination

Accurate assessment of solubility is paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of DAPY NNRTI solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the test compound (e.g., diarylpyrimidine NNRTI) is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[6][8]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).[6][7]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[9]

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

High-Throughput Solubility Screening: Kinetic Solubility Assays

Kinetic solubility assays are often employed in the early stages of drug discovery for rapid screening of a large number of compounds.

Protocol (Nephelometric Method):

  • Compound Preparation: A stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to an aqueous buffer in a microtiter plate.

  • Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.[7]

  • Precipitation Detection: The formation of a precipitate (due to low solubility) is detected by measuring the light scattering using a nephelometer.[9]

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualizing the Role of Morpholine

The following diagrams illustrate the logical relationship between the incorporation of a morpholine moiety and the resulting increase in solubility, as well as a typical experimental workflow for solubility determination.

solubility_enhancement cluster_0 Diarylpyrimidine NNRTI Core cluster_1 Chemical Modification cluster_2 Resulting Physicochemical Properties cluster_3 Outcome DAPY Highly Aromatic & Rigid Structure PoorSolubility Poor Aqueous Solubility DAPY->PoorSolubility leads to AddMorpholine Incorporate Morpholine Moiety IncreasedHydrophilicity Increased Hydrophilicity (H-bond acceptor) AddMorpholine->IncreasedHydrophilicity Ionization Ionization at Physiological pH AddMorpholine->Ionization DisruptedPacking Disrupted Crystal Lattice Packing AddMorpholine->DisruptedPacking EnhancedSolubility Enhanced Aqueous Solubility IncreasedHydrophilicity->EnhancedSolubility Ionization->EnhancedSolubility DisruptedPacking->EnhancedSolubility

Caption: Logical flow from DAPY core properties to solubility enhancement via morpholine addition.

experimental_workflow start Start: Test Compound (DAPY NNRTI) excess Add excess compound to aqueous buffer start->excess agitate Agitate at constant temperature (24-48 hours) excess->agitate separate Separate solid and liquid phases (Centrifugation/Filtration) agitate->separate quantify Quantify compound concentration in liquid phase (HPLC) separate->quantify end End: Determine Thermodynamic Solubility quantify->end

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Conclusion

The incorporation of a morpholine moiety is a proven and effective strategy to significantly enhance the aqueous solubility of diarylpyrimidine NNRTIs. This chemical modification addresses a fundamental challenge in the development of this important class of anti-HIV-1 drugs, thereby improving their potential for oral bioavailability and clinical utility. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to optimize the properties of DAPY NNRTIs and other poorly soluble drug candidates. By understanding and applying these principles, the scientific community can continue to advance the development of more effective and accessible treatments for HIV-1 infection.

References

The Diarylpyrimidine Class of HIV-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylpyrimidine (DAPY) class of compounds represents a significant advancement in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they play a crucial role in highly active antiretroviral therapy (HAART).[1] This technical guide provides an in-depth overview of the DAPY class, including their mechanism of action, key compounds, resistance profiles, and the experimental methodologies used for their characterization.

The discovery and development of DAPY derivatives have provided new hope for HIV-infected patients, particularly those who have developed resistance to earlier generation NNRTIs.[2] Prominent members of this class, such as etravirine and rilpivirine, have demonstrated high potency against both wild-type and drug-resistant strains of HIV-1.[2] Their unique molecular flexibility allows them to bind to the reverse transcriptase enzyme in multiple conformations, enabling them to maintain activity against mutant strains that confer resistance to other NNRTIs.[3][4][5]

Mechanism of Action

Diarylpyrimidines are non-competitive inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis, DAPYs bind to a specific, allosteric site on the RT enzyme known as the NNRTI binding pocket (NNIBP).[6][7] This binding pocket is located near, but is distinct from, the active site of the enzyme.

The binding of a DAPY molecule to the NNIBP induces a conformational change in the reverse transcriptase enzyme.[6][7] This structural alteration distorts the catalytic site and repositions key residues, ultimately inhibiting the enzyme's DNA polymerase activity.[8] This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle. The flexibility of the DAPY scaffold is a key feature, allowing for "wiggling" and "jiggling" within the binding pocket, which contributes to their high potency and reduced susceptibility to resistance mutations.[6]

cluster_0 HIV-1 Replication Cycle cluster_1 DAPY Inhibitor Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA RT Reverse Transcriptase Reverse Transcription->RT Targeted Step Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Viral Proteins & RNA Mature Virion Mature Virion Assembly & Budding->Mature Virion DAPY Diarylpyrimidine Inhibitor NNIBP NNRTI Binding Pocket DAPY->NNIBP Binds to RT->Reverse Transcription Inhibition

Mechanism of action of diarylpyrimidine HIV-1 inhibitors.

Key Compounds and Antiviral Activity

Etravirine (TMC125) and Rilpivirine (TMC278) are two of the most well-known DAPYs approved for clinical use.[2] Numerous other derivatives have been synthesized and evaluated for their anti-HIV activity. The following tables summarize the in vitro antiviral activity of selected DAPY compounds against wild-type and mutant HIV-1 strains.

Table 1: Antiviral Activity of Key Diarylpyrimidine Inhibitors

CompoundHIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Etravirine Wild-type (IIIB)4.02.2550[9]
L100I---[9]
K103N---[9]
Y181C---[9]
Y188L---[9]
E138K---[9]
Rilpivirine Wild-type---
Compound 1 Wild-type (IIIB)1.6>100>62500[1]
A17 (K103N+Y181C)8.48--[1]
Compound 22 Wild-type (IIIB)6096.231604[1]
RES056 (A17)445--[1]
Compound 20 Wild-type2.727.210074[9]
L100I---[9]
K103N---[9]
Y181C---[9]
Y188L---[9]
E138K---[9]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Table 2: Reverse Transcriptase Inhibitory Activity

CompoundIC50 (nM)Reference
Etravirine 11[9]
Compound 1 5.5[1]
Compound 2 9.5[1]
Compound 20 86[9]

IC50: 50% inhibitory concentration.

Resistance Profile

A major advantage of the DAPY class is its effectiveness against HIV-1 strains that are resistant to first-generation NNRTIs.[3][5] This is largely due to their conformational flexibility, which allows them to adapt to mutations within the NNRTI binding pocket.[3][4] However, resistance to DAPYs can still emerge, often through the accumulation of multiple mutations in the reverse transcriptase gene. Common mutations associated with reduced susceptibility to etravirine and rilpivirine include E138K, Y181C, and M184I.[8][10]

Experimental Protocols

The characterization of DAPY inhibitors involves a series of in vitro assays to determine their antiviral activity, cytotoxicity, and mechanism of action.

Antiviral Activity Assay in Cell Culture

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Methodology:

  • Cell Culture: MT-4 cells or other susceptible human T-cell lines are cultured in appropriate media supplemented with fetal bovine serum.

  • Virus Infection: Cells are infected with a known amount of HIV-1 (e.g., wild-type IIIB strain or resistant strains).

  • Compound Treatment: Immediately after infection, the cells are incubated with serial dilutions of the test compound. Control wells with no compound and reference inhibitors (e.g., etravirine, nevirapine) are included.

  • Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

A Culture susceptible cells (e.g., MT-4 cells) B Infect cells with HIV-1 A->B C Add serial dilutions of DAPY compound B->C D Incubate for 4-5 days C->D E Measure p24 antigen in supernatant (ELISA) D->E F Calculate EC50 value E->F

Workflow for antiviral activity assay.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

Methodology:

  • Cell Culture: Uninfected cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are incubated with the same serial dilutions of the test compound used in the antiviral assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

HIV-1 Reverse Transcriptase Inhibition Assay

This is an enzyme-based assay that directly measures the inhibition of the reverse transcriptase enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs), and recombinant HIV-1 reverse transcriptase enzyme.

  • Inhibitor Addition: Serial dilutions of the DAPY compound are added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, including:

    • Radioactive Assay: Incorporating a radiolabeled dNTP (e.g., [³H]dTTP) and measuring the radioactivity of the synthesized DNA.

    • Non-Radioactive ELISA-based Assay: Incorporating a labeled nucleotide (e.g., digoxigenin-dUTP) and detecting it with an antibody-enzyme conjugate.[11]

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is determined.

A Prepare reaction mixture: - Recombinant HIV-1 RT - Template/Primer - dNTPs B Add serial dilutions of DAPY inhibitor A->B C Incubate to allow DNA synthesis B->C D Quantify newly synthesized DNA C->D E Calculate IC50 value D->E

Workflow for RT inhibition assay.

Resistance Profiling

Genotypic and phenotypic assays are used to determine the resistance profile of HIV-1 strains.

  • Genotypic Assays: These assays involve sequencing the reverse transcriptase gene of the virus to identify mutations known to be associated with drug resistance.[12][13] This is the most common method used in clinical practice.[12]

  • Phenotypic Assays: These assays measure the ability of a virus to replicate in the presence of different concentrations of a drug.[12][13] This provides a direct measure of drug susceptibility.

Conclusion

The diarylpyrimidine class of HIV-1 inhibitors has proven to be a valuable component of antiretroviral therapy, offering high potency against both wild-type and resistant viral strains. Their unique mechanism of action and flexible chemical structure have overcome some of the limitations of earlier NNRTIs. Continued research in this area, focusing on structure-activity relationships and targeting conserved residues, holds promise for the development of even more potent and broadly effective anti-HIV agents.[14] The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of new DAPY derivatives and other novel HIV-1 inhibitors.

References

Methodological & Application

Step-by-step guide for using HIV-1 inhibitor-28 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the in vitro use of HIV-1 inhibitor-28, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document outlines protocols for assessing its antiviral activity, cytotoxicity, and mechanism of action.

Introduction

This compound is a highly selective diarylpyrimidine derivative that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. By binding to an allosteric site on the RT, it non-competitively inhibits its enzymatic activity, thereby preventing the conversion of the viral RNA genome into DNA. This action effectively halts the viral life cycle before the integration of viral genetic material into the host cell's genome.

Product Information

ParameterValueReference
Mechanism of Action Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI)[1]
EC₅₀ (Wild-Type HIV-1) 58 nM[1]
IC₅₀ (HIV-1 WT RT) 3.37 µM[1]
CC₅₀ (MT-4 cells) 38.6 µM[1]
Chemical Class Diarylpyrimidine[2][3]

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

  • Determine the molecular weight (MW) of this compound from the manufacturer's specification sheet.

  • Calculate the mass required to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

    • Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g

  • Dissolve the calculated mass of the compound in an appropriate volume of sterile, cell culture-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture Media:

  • For MT-4 cells: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For TZM-bl cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Antiviral Activity Assay (MT-4 Cells)

This protocol determines the 50% effective concentration (EC₅₀) of this compound against a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound stock solution (10 mM)

  • Complete RPMI 1640 medium

  • 96-well flat-bottom microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete RPMI 1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested starting concentration range is from 1 µM down to low nanomolar concentrations.

  • Add 100 µL of the diluted inhibitor to the appropriate wells. Include a "cells only" control (no virus, no inhibitor) and a "virus control" (cells and virus, no inhibitor).

  • Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant cell death in the virus control wells after 5 days.

  • Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • On day 5 post-infection, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the "cells only" control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • MT-4 cells

  • This compound stock solution (10 mM)

  • Complete RPMI 1640 medium

  • 96-well flat-bottom microtiter plates

  • MTT reagent (5 mg/mL in PBS)

  • MTT solvent

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete RPMI 1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. The concentration range should be higher than that used for the antiviral assay, starting from the known CC₅₀ of 38.6 µM and extending upwards and downwards.

  • Add 100 µL of the diluted inhibitor to the appropriate wells. Include a "cells only" control (no inhibitor).

  • Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • On day 5, perform the MTT assay as described in the antiviral activity assay (steps 6-8).

  • Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the "cells only" control.

  • Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the enzymatic activity of recombinant HIV-1 RT. Commercial kits are available for this assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 Reverse Transcriptase Assay Kit (contains reaction buffer, template/primer, dNTPs, and detection reagents)

  • This compound stock solution (10 mM)

  • 96-well microplate

  • Microplate reader

Procedure (General, refer to specific kit manual for details):

  • Prepare serial dilutions of this compound in the provided reaction buffer. A suggested starting concentration is around the known IC₅₀ of 3.37 µM.

  • In a 96-well plate, add the reaction buffer, template/primer, and dNTPs.

  • Add the diluted inhibitor to the appropriate wells. Include an "enzyme control" (no inhibitor) and a "no enzyme" control.

  • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the "no enzyme" control.

  • Incubate the plate at 37°C for the time specified in the kit manual (typically 1-2 hours).

  • Stop the reaction and add the detection reagents according to the kit's instructions. This usually involves an ELISA-based detection of the newly synthesized DNA.

  • Read the absorbance at the specified wavelength using a microplate reader.

  • Calculate the percentage of RT inhibition for each inhibitor concentration relative to the "enzyme control".

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Replication_Cycle HIV_Virion HIV Virion Binding 1. Binding & Fusion HIV_Virion->Binding gp120 binds CD4 Host_Cell Host CD4+ T-Cell Reverse_Transcription 2. Reverse Transcription Host_Cell->Reverse_Transcription Viral RNA released Binding->Host_Cell Integration 3. Integration Reverse_Transcription->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral RNA Assembly 6. Assembly Translation->Assembly Viral Proteins Budding 7. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Inhibitor This compound (NNRTI) Inhibitor->Reverse_Transcription Experimental_Workflow Start Start Prepare_Inhibitor Prepare this compound Stock and Dilutions Start->Prepare_Inhibitor Antiviral_Assay Antiviral Activity Assay (MT-4 cells) Prepare_Inhibitor->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MT-4 cells) Prepare_Inhibitor->Cytotoxicity_Assay RT_Assay RT Inhibition Assay (Enzymatic) Prepare_Inhibitor->RT_Assay Data_Analysis Data Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis RT_Assay->Data_Analysis EC50 Determine EC₅₀ Data_Analysis->EC50 CC50 Determine CC₅₀ Data_Analysis->CC50 IC50 Determine IC₅₀ Data_Analysis->IC50 SI Calculate Selectivity Index (CC₅₀ / EC₅₀) EC50->SI CC50->SI End End IC50->End SI->End NNRTI_Mechanism RT HIV-1 Reverse Transcriptase Polymerase Active Site NNRTI Binding Pocket DNA Viral DNA RT->DNA Catalyzes Blocked Conformational Change Inhibits Catalysis RT->Blocked Inhibitor This compound (NNRTI) Inhibitor->RT:n Binds to allosteric site dNTPs dNTPs dNTPs->RT:p RNA_Template Viral RNA Template RNA_Template->RT:p Blocked->DNA Prevents Synthesis

References

Application Note: Quantification of HIV-1 Gag p24 Antigen in the Presence of the Maturation Inhibitor-28

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) p24 antigen, a component of the viral capsid, is a critical biomarker for monitoring HIV-1 replication both in vitro and in vivo.[1] The quantification of p24 antigen is widely used to assess the efficacy of antiretroviral compounds, including the experimental maturation inhibitor, Inhibitor-28. Maturation inhibitors are a class of antiretroviral drugs that target the final stages of virion assembly, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of a mature and infectious viral core.[2] This application note provides a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) to measure HIV-1 p24 antigen levels in cell culture supernatants following treatment with Inhibitor-28.

Principle of the Assay

This HIV-1 p24 antigen capture ELISA is a sandwich immunoassay.[3] Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 protein. When samples containing p24 antigen are added to the wells, the antigen binds to the capture antibody. After a washing step, a biotinylated polyclonal antibody that recognizes a different epitope on the p24 antigen is added, forming a "sandwich" complex. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate, tetramethylbenzidine (TMB), is added. The HRP enzyme catalyzes the conversion of TMB to a colored product. The intensity of the color, which is proportional to the amount of p24 antigen present, is measured spectrophotometrically at 450 nm.[4]

Experimental Protocols

Materials and Reagents

  • HIV-1 p24 ELISA Kit (components typically include pre-coated 96-well plate, recombinant HIV-1 p24 standard, biotinylated detection antibody, streptavidin-HRP, wash buffer, assay diluent, TMB substrate, and stop solution)[4][5]

  • Inhibitor-28 (stock solution in DMSO)

  • HIV-1 infected cell line (e.g., MT-4, Jurkat)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm[5]

  • Precision pipettes and sterile, disposable tips

  • 37°C, 5% CO2 incubator

  • Sterile microcentrifuge tubes

  • Deionized or distilled water

Protocol for Evaluating Inhibitor-28 Efficacy

1. Cell Seeding and Infection: a. Seed HIV-1 susceptible cells (e.g., MT-4) in a 96-well cell culture plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. b. Infect the cells with a known titer of HIV-1 (e.g., NL4-3 strain) at a multiplicity of infection (MOI) of 0.01. c. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

2. Treatment with Inhibitor-28: a. Prepare serial dilutions of Inhibitor-28 in complete culture medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Inhibitor-28 concentration. b. After the 4-hour infection period, add 100 µL of the diluted Inhibitor-28 or vehicle control to the respective wells. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

3. Sample Preparation: a. After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells. b. Carefully collect the cell culture supernatant without disturbing the cell pellet. c. If necessary, dilute the supernatants in complete culture medium to ensure the p24 concentrations fall within the linear range of the ELISA standard curve.[3]

4. HIV-1 p24 Antigen ELISA Protocol: a. Preparation of Reagents: Prepare all reagents according to the ELISA kit manufacturer's instructions. Allow all reagents to come to room temperature before use. b. Standard Curve Preparation: Prepare a serial dilution of the recombinant HIV-1 p24 standard in assay diluent. A typical standard curve may range from 3.1 to 100 pg/mL.[3] c. Assay Procedure: i. Add 100 µL of the prepared standards, controls, and experimental samples (supernatants) to the appropriate wells of the p24 antibody-coated microplate. ii. Incubate the plate for 2 hours at 37°C. iii. Wash the wells five times with 300 µL of wash buffer per well.[4] iv. Add 100 µL of the biotinylated detection antibody to each well. v. Incubate for 1 hour at 37°C. vi. Wash the wells five times with wash buffer. vii. Add 100 µL of streptavidin-HRP conjugate to each well. viii. Incubate for 30 minutes at room temperature in the dark. ix. Wash the wells five times with wash buffer. x. Add 100 µL of TMB substrate to each well. xi. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed in the most concentrated standards. xii. Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[6] d. Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[7]

Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Generate a standard curve by plotting the average absorbance for each standard concentration versus the known p24 concentration. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate the p24 concentration for each experimental sample by interpolating their absorbance values from the standard curve.

  • Determine the percentage of p24 inhibition for each concentration of Inhibitor-28 using the following formula: % Inhibition = [1 - (p24 concentration in treated sample / p24 concentration in vehicle control)] x 100%

  • Plot the percentage of inhibition against the logarithm of the Inhibitor-28 concentration to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that reduces p24 production by 50%).

Data Presentation

Table 1: HIV-1 p24 Antigen Levels in Response to Treatment with Inhibitor-28

Inhibitor-28 Concentration (nM)Mean p24 Concentration (pg/mL)Standard Deviation% Inhibition
0 (Vehicle Control)985.645.20
0.1890.138.79.7
1640.829.135.0
10492.322.550.1
100125.711.887.2
100015.43.198.4

Table 2: IC50 Values for Inhibitor-28

CompoundIC50 (nM)
Inhibitor-289.98

Visualizations

HIV_Lifecycle_and_Inhibitor_Action cluster_host_cell Host Cell Entry 1. Entry Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious_Virion Maturation->Infectious_Virion Infectious Virion Inhibitor_28 Inhibitor-28 Inhibitor_28->Maturation Blocks Gag Cleavage HIV_Virion HIV Virion HIV_Virion->Entry

Caption: HIV-1 replication cycle and the mechanism of action of Inhibitor-28.

ELISA_Workflow start Start add_sample Add Sample/Standard to Coated Plate start->add_sample incubate1 Incubate & Bind p24 add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate & Form Sandwich add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp incubate3 Incubate & Bind add_streptavidin_hrp->incubate3 wash3 Wash incubate3->wash3 add_tmb Add TMB Substrate wash3->add_tmb develop_color Color Development add_tmb->develop_color add_stop Add Stop Solution develop_color->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance end End read_absorbance->end

Caption: Workflow for the HIV-1 p24 antigen capture ELISA.

References

Application Notes & Protocols: Assessing the Cytotoxicity of HIV-1 Inhibitor-28

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The evaluation of cytotoxicity is a critical step in the preclinical development of any therapeutic agent, including antiretroviral compounds like HIV-1 inhibitor-28. Cytotoxicity assays provide essential data on the potential for a compound to cause cellular damage or death, which is fundamental for establishing a therapeutic window. The 50% cytotoxic concentration (CC50) is a key metric derived from these assays, representing the concentration of a drug that causes the death of 50% of cells in a culture. This value, when compared with the 50% effective concentration (EC50), is used to calculate the Selectivity Index (SI = CC50/EC50), a crucial indicator of a drug's therapeutic potential.

This document outlines detailed protocols for three common and robust methods to assess the cytotoxicity of this compound: the MTT assay, the LDH assay, and the Caspase-Glo® 3/7 assay. Each method evaluates a different aspect of cellular health, providing a comprehensive cytotoxicity profile.

Quantitative Data Summary

The cytotoxicity of this compound (also referred to as compound 14j2) has been previously evaluated. The primary quantitative data point available is summarized below.[1][2]

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayCC50 Value (µM)Reference
This compoundMT-4MTT38.6[1][2]

Table 2: Comparison of Recommended Cytotoxicity Assays

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in living cells.[3]Metabolic Activity / Cell ViabilityWell-established, cost-effective, suitable for high-throughput screening.[4][5]Can be affected by changes in cellular metabolism; formazan crystals require a solubilization step.
LDH Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity.[6][7]Membrane Integrity / Cell LysisNon-radioactive, sensitive, allows for kinetic monitoring by sampling supernatant over time.[8][9]LDH in serum-containing media can cause high background; does not distinguish between apoptosis and necrosis.[10]
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[11][12]ApoptosisHighly sensitive, simple "add-mix-measure" format, ideal for high-throughput screening.[13]Specifically measures apoptosis, may not detect other forms of cytotoxicity.

Protocol: MTT Assay for Metabolic Activity

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow start Start cell_seeding 1. Seed Cells (e.g., MT-4 cells) in 96-well plate start->cell_seeding incubation1 2. Incubate (24 hours, 37°C) cell_seeding->incubation1 treatment 3. Add this compound (serial dilutions) incubation1->treatment incubation2 4. Incubate (e.g., 5 days for anti-HIV assays) treatment->incubation2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubation2->add_mtt incubation3 6. Incubate (3-4 hours, 37°C) (Formation of formazan crystals) add_mtt->incubation3 add_solvent 7. Add Solubilization Solution (e.g., 150 µL MTT solvent) incubation3->add_solvent incubation4 8. Incubate & Shake (15 mins, room temp, protected from light) add_solvent->incubation4 measure 9. Measure Absorbance (570 nm using plate reader) incubation4->measure end End measure->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Methodology

Materials:

  • MT-4 (human T-cell leukemia) cells or other appropriate cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • This compound, stock solution in DMSO

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent/solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, determine cell viability (e.g., via Trypan Blue), and resuspend in fresh medium to the desired concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 1,000-100,000 cells/well) should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the appropriate wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation for Cytotoxicity: Incubate the plate for a period relevant to the antiviral assay, typically 5 days for HIV assays, at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Final Incubation: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration of the inhibitor using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

    • Plot the % Viability against the log of the inhibitor concentration and use non-linear regression analysis to determine the CC50 value.

Protocol: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[7] Loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis, leads to the release of this stable cytosolic enzyme.[6]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_controls Prepare Controls spontaneous_release Spontaneous Release (Vehicle Control) max_release Maximum Release (Add Lysis Buffer) background Background (Medium Only) start Start plate_cells 1. Plate Cells & Treat (Same as MTT steps 1-4) start->plate_cells centrifuge 2. Centrifuge Plate (e.g., 250 x g for 5 mins) plate_cells->centrifuge transfer 3. Transfer Supernatant to a new 96-well plate centrifuge->transfer add_reagent 4. Add LDH Reaction Mix to each well transfer->add_reagent incubate 5. Incubate (30 mins, room temp, protected from light) add_reagent->incubate add_stop 6. Add Stop Solution incubate->add_stop measure 7. Measure Absorbance (490 nm using plate reader) add_stop->measure end End measure->end

Caption: Workflow for assessing cytotoxicity via LDH release.

Detailed Methodology

Materials:

  • Cells, culture medium, and this compound as described for the MTT assay

  • 96-well flat-bottom microtiter plates (one for cell culture, one for the assay)

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction mix, lysis buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to set up the following controls[8]:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (typically for 45 minutes before supernatant collection).

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the incubation period, centrifuge the cell culture plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion (e.g., 50 µL) of the supernatant from each well to a corresponding well in a new, clean 96-well plate.

  • Add Reaction Mix: Add the LDH reaction mix from the kit (e.g., 50 µL) to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10] During this time, the released LDH will catalyze the conversion of a substrate, leading to a color change.[6][8]

  • Stop Reaction: Add the stop solution from the kit (e.g., 50 µL) to each well to terminate the enzymatic reaction.

  • Data Acquisition: Immediately measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the % Cytotoxicity against the log of the inhibitor concentration and use non-linear regression to determine the CC50 value.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which HIV infection can lead to the depletion of CD4+ T cells.[14] Some antiviral compounds may also induce apoptosis. The Caspase-Glo® 3/7 Assay provides a highly sensitive method to measure the activity of caspases-3 and -7, which are central executioners of the apoptotic pathway.[11][13] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[11]

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_pathway Simplified Apoptotic Cascade cluster_assay Caspase-Glo® 3/7 Assay Principle stimulus Apoptotic Stimulus (e.g., HIV proteins, Drug Treatment) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) initiator_caspases->executioner_caspases Activation cleavage Cleavage of Cellular Substrates executioner_caspases->cleavage assay_reagent Caspase-Glo® 3/7 Reagent (contains DEVD substrate & luciferase) executioner_caspases->assay_reagent Cleaves DEVD Substrate apoptosis Apoptosis (Cell Death) cleavage->apoptosis luminescence Luminescent Signal assay_reagent->luminescence Generates

Caption: Apoptotic pathway leading to Caspase-3/7 activation.

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow start Start plate_cells 1. Plate Cells in white-walled 96-well plate start->plate_cells treatment 2. Add this compound & Incubate for desired time plate_cells->treatment equilibrate 3. Equilibrate Plate to Room Temperature treatment->equilibrate add_reagent 4. Add Caspase-Glo® 3/7 Reagent (Volume equal to culture medium) equilibrate->add_reagent mix 5. Mix on Plate Shaker (300-500 rpm for 30 seconds) add_reagent->mix incubate 6. Incubate at Room Temperature (1-3 hours, protected from light) mix->incubate measure 7. Measure Luminescence (using a plate-reading luminometer) incubate->measure end End measure->end

Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Detailed Methodology

Materials:

  • Cells, culture medium, and this compound

  • White-walled, clear-bottom 96-well plates (for luminescence assays)

  • Commercial Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Plate-reading luminometer

  • Orbital plate shaker

Procedure:

  • Cell Seeding: Follow step 1 of the MTT protocol, but use white-walled plates suitable for luminescence measurements.

  • Compound Treatment: Add serial dilutions of this compound to the wells. The incubation time should be optimized to detect the peak of caspase activity, which can vary (typically 4-24 hours).

  • Equilibration: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Mixing: Place the plate on an orbital shaker and mix at 300-500 rpm for 30 seconds to ensure cell lysis and mixing of components.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "medium only" blank from all other readings.

    • Calculate the fold change in caspase activity relative to the vehicle control.

    • Plot the fold change against the log of the inhibitor concentration. The CC50 can be determined as the concentration that induces 50% of the maximal apoptotic response.

References

Application Note: High-Throughput Screening of HIV-1 Reverse Transcriptase Inhibitors Using Compound 14j2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern. The reverse transcriptase (RT) enzyme is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2][3] This essential role makes HIV-1 RT a primary target for antiretroviral drug development.[1][2][3] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1][4][5] This application note describes a robust and high-throughput-compatible assay for evaluating the inhibitory potential of novel compounds, such as the hypothetical NNRTI compound 14j2, against HIV-1 RT.

The described protocol is based on a non-radioactive, colorimetric or fluorometric method that measures the amount of newly synthesized DNA.[6][7] This assay is suitable for screening large compound libraries to identify potential HIV-1 RT inhibitors.

Principle of the Assay

The HIV-1 RT inhibition assay quantifies the synthesis of a DNA strand from an RNA or DNA template by the RT enzyme.[6][8] The assay utilizes a template/primer hybrid, such as poly(A) and oligo(dT), and labeled deoxynucleoside triphosphates (dNTPs). In the presence of active HIV-1 RT, dNTPs are incorporated into a new DNA strand. The amount of synthesized DNA is then detected, often through the use of a fluorescent dye that intercalates with double-stranded DNA or through an ELISA-based method detecting labeled nucleotides.[6][8] When an inhibitor like compound 14j2 is present, the activity of HIV-1 RT is reduced, leading to a decrease in DNA synthesis and a corresponding decrease in the signal.

Materials and Reagents

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Compound 14j2 (or other test compounds)

  • Reaction Buffer (e.g., 60 mM Tris-HCl, 60 mM KCl, 8 mM MgCl2, 13 mM DTT, pH 8.1)[6]

  • Template/Primer: Poly(A) template and Oligo(dT)16 primer[6]

  • dNTP mix (dATP, dGTP, dCTP, dTTP) or labeled dNTPs (e.g., BrdUTP)

  • Detection Reagent (e.g., PicoGreen® dsDNA quantitation reagent)[6]

  • Control Inhibitor (e.g., Nevirapine or Efavirenz)

  • Nuclease-free water

  • DMSO (for dissolving compounds)

  • 96-well or 384-well microplates (black or white, depending on the detection method)

  • Microplate reader (colorimetric or fluorometric)

Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes can be adjusted for 384-well plates.

1. Preparation of Reagents:

  • Compound 14j2 and Control Inhibitor: Prepare a stock solution of Compound 14j2 and the control inhibitor (e.g., Nevirapine) in DMSO. A typical stock concentration is 10-30 mM. From the stock, prepare serial dilutions in the reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • HIV-1 RT Enzyme: Dilute the stock HIV-1 RT enzyme in a suitable dilution buffer (e.g., 50 mM Tris-HCl, 20% glycerol, 2 mM DTT, pH 7.6) to the desired working concentration.[6] The optimal concentration should be determined empirically to ensure a robust signal within the linear range of the assay.

  • Template/Primer Annealing: Mix the poly(A) template and oligo(dT)16 primer in a nuclease-free microfuge tube and incubate at room temperature for at least one hour to allow for annealing.[6]

  • Reaction Mixture: Prepare a master mix containing the reaction buffer, annealed template/primer, and dNTPs.

2. Assay Procedure:

  • Add Test Compounds: To the wells of the microplate, add a small volume (e.g., 10 µL) of the diluted Compound 14j2, control inhibitor, or reaction buffer (for the no-inhibitor control).

  • Add Enzyme: Add the diluted HIV-1 RT enzyme solution to all wells except for the negative control (no enzyme) wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate Reaction: Start the reverse transcription reaction by adding the reaction mixture containing the template/primer and dNTPs to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[8] The incubation time can be optimized based on the enzyme activity and desired signal window.

  • Stop Reaction: Terminate the reaction by adding an EDTA solution (e.g., 200 mM EDTA) to each well.[6]

  • Detection: Add the detection reagent (e.g., PicoGreen® working solution) to each well.[6]

  • Read Plate: Incubate for 2-5 minutes at room temperature, protected from light, and then measure the fluorescence (excitation ~480 nm, emission ~520 nm) or absorbance using a microplate reader.[6]

3. Controls:

  • Positive Control (100% Activity): Contains all reaction components except the inhibitor (DMSO/buffer is added instead).

  • Negative Control (0% Activity): Lacks the HIV-1 RT enzyme.

  • Inhibitor Control: Contains a known HIV-1 RT inhibitor (e.g., Nevirapine) at a concentration known to cause significant inhibition.

Data Presentation

The inhibitory activity of Compound 14j2 is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Signal of Test Well - Signal of Negative Control) / (Signal of Positive Control - Signal of Negative Control)] x 100

The results can be summarized in the following tables:

Table 1: Inhibition of HIV-1 RT by Compound 14j2

Compound 14j2 Concentration (µM)Mean Signal (RFU/OD)Standard Deviation% Inhibition
0 (Control)1500500
0.0113504510
0.110503530
17502550
103001580
1001501090

Table 2: IC50 Values for HIV-1 RT Inhibitors

CompoundIC50 (µM)
Compound 14j21.0
Nevirapine (Control)0.2

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HIV-1 RT inhibition assay.

HIV_RT_Inhibition_Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents (Enzyme, Compound 14j2, Buffers) prep_plate Prepare Microplate (Add Compound 14j2/Controls) prep_reagents->prep_plate add_enzyme Add HIV-1 RT Enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate start_reaction Add Reaction Mix (Template/Primer, dNTPs) pre_incubate->start_reaction incubate Incubate (37°C, 60 min) start_reaction->incubate stop_reaction Stop Reaction (EDTA) incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate (Fluorescence/Absorbance) add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the HIV-1 RT Inhibition Assay.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of a non-nucleoside reverse transcriptase inhibitor (NNRTI) like Compound 14j2.

NNRTI_Mechanism hiv_rna HIV-1 Viral RNA rt HIV-1 Reverse Transcriptase (RT) hiv_rna->rt Binds dna Viral DNA rt->dna Synthesizes inactive_rt Inactive RT Complex dntps dNTPs dntps->rt Binds compound14j2 Compound 14j2 (NNRTI) compound14j2->rt Binds to Allosteric Site inactive_rt->dna Inhibition of DNA Synthesis

Caption: Mechanism of HIV-1 RT Inhibition by an NNRTI.

References

Application Notes and Protocols for HIV-1 Inhibitor-28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of HIV-1 inhibitor-28 (also known as compound 14j2), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound is a highly potent and selective inhibitor of the wild-type (WT) HIV-1 strain. It functions by targeting the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Its low cytotoxicity makes it a valuable tool for in vitro studies of HIV-1 replication and for the development of new antiretroviral therapies.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Compound Name This compound (compound 14j2)[1]
CAS Number 2642218-07-1[2][3][4]
Molecular Formula C₂₆H₃₂N₆O₃S[2][3][4]
Molecular Weight 508.64 g/mol [2][3][4]
Mechanism of Action Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[1]
EC₅₀ (WT HIV-1) 58 nM[1][4]
IC₅₀ (WT HIV-1 RT) 3.37 µM[1][4]
CC₅₀ (MT-4 cells) 38.6 µM[1][4]

Experimental Protocols

The following protocol details the recommended procedure for preparing a 10 mM primary stock solution of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile, amber, polypropylene or glass vials

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Preparation of a 10 mM Primary Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for in vitro assays.

Calculation:

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Molarity (mM) × Volume (L) × Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM × 0.001 L × 508.64 g/mol = 5.09 mg

Step-by-Step Procedure:

  • Weighing: Carefully weigh out the calculated amount (e.g., 5.09 mg) of this compound powder using an analytical balance.

  • Solubilization: Transfer the powder to a sterile vial. Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for several minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Verification: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C in the dark. Properly stored, the DMSO stock solution should be stable for an extended period.

Preparation of Working Solutions

For cell-based assays, the primary DMSO stock solution must be further diluted to the final desired concentration in the appropriate cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.

  • Prepare working solutions fresh for each experiment by performing serial dilutions from the primary stock.

  • Due to the improved water solubility of this compound, precipitation in aqueous media is less likely but should still be monitored.[1]

Visualized Workflows

The following diagrams illustrate the key workflows for preparing and using this compound solutions.

G cluster_prep Primary Stock Preparation cluster_use Working Solution Preparation weigh 1. Weigh Compound (e.g., 5.09 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso Transfer to vial dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw A. Thaw One Aliquot of 10 mM Stock store->thaw For Experiment dilute B. Serially Dilute in Culture Medium thaw->dilute Avoid multiple freeze-thaw cycles experiment C. Add to Experiment (e.g., Cell Culture) dilute->experiment Ensure final DMSO concentration is low

Caption: Workflow for preparing stock and working solutions.

G cluster_pathway HIV-1 Replication Cycle & Inhibition Point ViralRNA Viral RNA Genome RT Reverse Transcriptase ViralRNA->RT Template ViralDNA Viral DNA Integration Integration into Host Genome ViralDNA->Integration Inhibitor This compound (NNRTI) Inhibitor->RT Inhibits RT->ViralDNA Synthesizes

Caption: Mechanism of action of this compound.

References

Application of HIV-1 Inhibitor-28 in Single-Round Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-round infectivity assays are a cornerstone of HIV-1 research and antiretroviral drug development. These assays offer a rapid, reproducible, and safer alternative to traditional multi-round infection systems for quantifying the efficacy of antiviral compounds.[1][2] By utilizing replication-defective viral particles, typically pseudotyped with a heterologous envelope glycoprotein like Vesicular Stomatitis Virus G protein (VSV-G), these systems limit viral replication to a single cycle.[3] This allows for the precise measurement of a drug's inhibitory effect on specific stages of the viral life cycle, from entry to integration, without the confounding effects of viral spread.[1] Reporter genes, such as luciferase or green fluorescent protein (GFP), are commonly incorporated into the viral genome to provide a quantitative readout of infectivity.[2]

HIV-1 inhibitor-28 is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[4] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an essential enzyme for converting the viral RNA genome into DNA.[5] This binding induces a conformational change in the enzyme, allosterically inhibiting its function and halting the viral replication process. This application note provides a detailed protocol for the utilization of this compound in a single-round infectivity assay to determine its antiviral potency.

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for this compound, highlighting its potency and selectivity.

ParameterValueDescriptionReference
EC50 58 nMThe concentration of the inhibitor that results in a 50% reduction in viral replication in cell culture.[4]
IC50 3.37 µMThe concentration of the inhibitor required to reduce the activity of isolated HIV-1 reverse transcriptase by 50%.[4]
CC50 38.6 µMThe concentration of the inhibitor that causes a 50% reduction in the viability of MT-4 cells, indicating its cytotoxic potential.[4]

Experimental Protocols

Single-Round Infectivity Assay Protocol

This protocol outlines the steps to assess the antiviral activity of this compound using a luciferase-based single-round infectivity assay.

Materials and Reagents:

  • HEK293T cells

  • Target cells (e.g., TZM-bl cells or SupT1 cells)

  • HIV-1 packaging plasmid (Env-deficient, luciferase reporter)

  • VSV-G expression plasmid

  • Transfection reagent (e.g., FuGENE® 6 or Lipofectamine® 3000)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ or Steady-Glo®)

  • Luminometer

  • 96-well white, clear-bottom tissue culture plates

Procedure:

Part 1: Production of Pseudotyped HIV-1 Particles

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm tissue culture dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the HIV-1 packaging plasmid and the VSV-G expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator.

  • Virus Harvest: At 48 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped viral particles.

  • Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cellular debris.

  • Storage: Aliquot the clarified supernatant and store at -80°C until use. It is recommended to determine the viral titer (e.g., by p24 ELISA or by titrating on target cells) before use in the infectivity assay.

Part 2: Single-Round Infectivity Assay

  • Target Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well white, clear-bottom plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. It is advisable to prepare a concentration range that brackets the expected EC50 (e.g., from 1 nM to 1 µM). Include a "no drug" control (vehicle only, e.g., DMSO).

  • Infection:

    • Remove the culture medium from the seeded target cells.

    • Add 50 µL of the prepared dilutions of this compound to the respective wells.

    • Add 50 µL of the pseudovirus-containing supernatant to each well. The amount of virus should be predetermined to yield a luciferase signal that is well above background but not saturating.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

    • Read the luminescence using a luminometer.

Data Analysis:

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated as follows: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_no_drug - RLU_background)) where RLU is the relative light units.

  • Determine EC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.

Visualizations

Experimental_Workflow cluster_virus_production Part 1: Pseudovirus Production cluster_infectivity_assay Part 2: Infectivity Assay Transfection Co-transfection of HEK293T cells with HIV-1 packaging and VSV-G plasmids Incubation1 Incubation (48h) Transfection->Incubation1 Harvest Harvest supernatant Incubation1->Harvest Clarification Clarify by centrifugation Harvest->Clarification Storage Store at -80°C Clarification->Storage Infection Infect cells with pseudovirus in the presence of inhibitor Storage->Infection Seed_Target Seed target cells in 96-well plate Seed_Target->Infection Prepare_Inhibitor Prepare serial dilutions of This compound Prepare_Inhibitor->Infection Incubation2 Incubation (48h) Infection->Incubation2 Luciferase_Assay Measure luciferase activity Incubation2->Luciferase_Assay Data_Analysis Calculate % inhibition and EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for a single-round infectivity assay.

Mechanism_of_Action cluster_inhibition Inhibition HIV_RNA HIV-1 RNA Genome RT_Enzyme Reverse Transcriptase (RT) HIV_RNA->RT_Enzyme template Proviral_DNA Proviral DNA RT_Enzyme->Proviral_DNA Reverse Transcription Inhibited_RT Inactive RT Enzyme RT_Enzyme->Inhibited_RT Inhibitor This compound (NNRTI) Inhibitor->RT_Enzyme binds to allosteric site Integration Integration into Host Genome Proviral_DNA->Integration Inhibited_RT->Proviral_DNA Blocked

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Compound 14j2 in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Compound 14j2 in aqueous media. Our goal is to equip you with the necessary information and protocols to ensure successful experimental outcomes.

Troubleshooting Guides

This section offers step-by-step solutions to common problems observed during the handling and formulation of Compound 14j2.

Problem 1: Compound 14j2 precipitates out of solution upon addition to aqueous buffer.

  • Possible Cause: The aqueous buffer does not provide sufficient solubilizing power for the hydrophobic Compound 14j2.

  • Solution Workflow:

    G start Precipitation Observed step1 Verify Compound Purity and Identity start->step1 step2 Prepare a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO, Ethanol) step1->step2 step3 Serially Dilute Stock Solution into Aqueous Buffer step2->step3 step4 Observe for Precipitation at Target Concentration step3->step4 decision Precipitation Still Occurs? step4->decision solution1 Option 1: Utilize a Co-solvent System decision->solution1 Yes solution2 Option 2: Explore Formulation Strategies (e.g., Cyclodextrins, Nanoparticles) decision->solution2 Yes, at low co-solvent % end Achieve Solubilization decision->end No solution1->end solution2->end

    Caption: Troubleshooting workflow for precipitation issues.

    Detailed Steps:

    • Verify Purity: Ensure the purity and identity of Compound 14j2 using appropriate analytical techniques (e.g., LC-MS, NMR) to rule out impurities causing precipitation.

    • Stock Solution: Prepare a high-concentration stock solution of Compound 14j2 in a water-miscible organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[1][2]

    • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. This gradual introduction can sometimes prevent immediate precipitation.

    • Co-solvent System: If precipitation persists, consider using a co-solvent system.[1][3][4] A co-solvent reduces the polarity of the aqueous medium, enhancing the solubility of hydrophobic compounds.[3][] See the Experimental Protocols section for more details.

    • Formulation Strategies: For in vivo studies or when organic solvents are not desirable, explore advanced formulation strategies such as complexation with cyclodextrins or creating nanoparticle formulations.[6][7][8][9][10][11][12][13][14][15][16][17]

Problem 2: Inconsistent results in biological assays, potentially due to poor solubility.

  • Possible Cause: The effective concentration of Compound 14j2 in the assay medium is lower than the nominal concentration due to limited solubility and/or precipitation over time.

  • Solution:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which Compound 14j2 begins to precipitate in your specific assay medium.

    • Work Below Solubility Limit: Ensure that all assay concentrations are well below the determined aqueous solubility limit.

    • Incorporate Solubilizing Agents: If higher concentrations are required, incorporate a biocompatible solubilizing agent into the assay medium. The choice of agent will depend on the specific assay and cell type.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Compound 14j2?

A1: Based on its presumed hydrophobic nature, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.[] Ethanol can also be a suitable alternative.[1] It is crucial to determine the solubility in the chosen solvent to ensure complete dissolution.

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize cytotoxicity. However, it is essential to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q3: What are co-solvents and how do they improve solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[1][3] This reduction in polarity decreases the interfacial tension between the hydrophobic solute (Compound 14j2) and the aqueous environment, thereby increasing its solubility.[3][4] Common co-solvents include propylene glycol, ethanol, and polyethylene glycols (PEGs).[1][]

Q4: When should I consider using cyclodextrins?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][16] They can encapsulate poorly soluble drug molecules, like Compound 14j2, forming inclusion complexes that have enhanced aqueous solubility and stability.[11][12][15][16][17][18] Consider using cyclodextrins when:

  • You need to avoid organic solvents.

  • You want to improve the bioavailability of the compound for in vivo studies.[11][14]

  • You need to protect the compound from degradation.

Q5: What are the advantages of nanoparticle formulations?

A5: Formulating a poorly soluble compound as nanoparticles can significantly increase its surface area-to-volume ratio, leading to an enhanced dissolution rate and saturation solubility.[6][7][10] This approach can improve oral bioavailability and is suitable for various administration routes.[8][9] Nanoparticle-based systems include nanocrystals, solid lipid nanoparticles, and polymeric nanoparticles.[10][12]

Data Presentation

Table 1: Comparison of Solubilization Strategies for Compound 14j2 (Hypothetical Data)

Solubilization MethodMaximum Achievable Concentration (µg/mL) in PBS (pH 7.4)AdvantagesDisadvantages
None (Direct Dissolution) < 1SimpleVery low solubility
5% DMSO (v/v) 50Easy to preparePotential for solvent toxicity
10% Ethanol (v/v) 35Biocompatible at low concentrationsLower solubilizing power than DMSO
20% PEG 400 (v/v) 80Low toxicityIncreased viscosity
5% HP-β-Cyclodextrin (w/v) 150Avoids organic solvents, enhances stabilityHigher cost, potential for nephrotoxicity with some cyclodextrins at high doses[18]
Nanoparticle Suspension > 500Significant solubility enhancement, improved bioavailabilityMore complex formulation process[7]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Objective: To prepare a 1 mg/mL solution of Compound 14j2 in a co-solvent system for in vitro testing.

  • Materials:

    • Compound 14j2

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 400 (PEG 400)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Prepare a 20 mg/mL stock solution of Compound 14j2 in DMSO. Ensure complete dissolution by vortexing and gentle warming if necessary.

    • In a separate tube, prepare the vehicle by mixing PEG 400 and PBS at a 1:1 ratio (e.g., 2.5 mL PEG 400 + 2.5 mL PBS).

    • Slowly add 50 µL of the 20 mg/mL Compound 14j2 stock solution in DMSO to 950 µL of the PEG 400/PBS vehicle while vortexing.

    • The final formulation will contain 1 mg/mL of Compound 14j2 in a vehicle of 5% DMSO, 47.5% PEG 400, and 47.5% PBS.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To prepare a 1 mg/mL aqueous solution of Compound 14j2 using HP-β-CD.

  • Materials:

    • Compound 14j2

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Deionized Water

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in deionized water. This may require gentle heating (e.g., to 40-50°C) and stirring to fully dissolve.

    • Accurately weigh Compound 14j2 and add it to the HP-β-CD solution to achieve a final concentration of 1 mg/mL.

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The resulting clear filtrate is your aqueous formulation of Compound 14j2.

Signaling Pathway and Workflow Diagrams

G cluster_0 Solubilization Strategy Selection start Poorly Soluble Compound 14j2 decision1 In Vitro or In Vivo Study? start->decision1 invitro In Vitro decision1->invitro In Vitro invivo In Vivo decision1->invivo In Vivo decision2 Organic Solvent Tolerated? invitro->decision2 formulation Use Formulation Approach invivo->formulation cosolvent Use Co-solvent System decision2->cosolvent Yes decision2->formulation No decision3 Target Concentration Achieved? cosolvent->decision3 cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin nanoparticle Nanoparticle Formulation formulation->nanoparticle decision3->formulation No end Proceed with Experiment decision3->end Yes cyclodextrin->end nanoparticle->end

Caption: Decision tree for selecting a solubilization strategy.

G cluster_1 Impact of Solubility on a Hypothetical Signaling Pathway C14j2_insoluble Compound 14j2 (Poorly Soluble) Receptor Cell Surface Receptor C14j2_insoluble->Receptor Limited Binding C14j2_soluble Compound 14j2 (Solubilized) C14j2_soluble->Receptor Effective Binding KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: Bioavailability affects downstream signaling.

References

How to address high background in HIV-1 inhibitor-28 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HIV-1 Inhibitor-28, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in their experiments. High background can be a significant issue in screening assays, leading to false positives and inaccurate data. This guide offers structured advice to identify and mitigate common causes of high background.

Troubleshooting Guide: High Background

High background in HIV-1 inhibitor screening assays can obscure the true signal from your experiment, making it difficult to accurately determine the inhibitor's potency. The following table outlines potential causes of high background and provides step-by-step solutions.

Potential Cause Recommended Solution
Reagent-Related Issues
Contaminated Buffers or Reagents1. Prepare fresh buffers and solutions using high-purity water and reagents. 2. Filter-sterilize all buffers to remove any particulate matter or microbial contamination. 3. Aliquot reagents to minimize freeze-thaw cycles and reduce the risk of contamination.
Sub-optimal Antibody/Reagent Concentration1. Titrate primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. 2. For enzyme-based assays, ensure the substrate concentration is not limiting and that the enzyme concentration is appropriate.
Ineffective Blocking1. Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or the incubation time. 2. Test different blocking buffers to find the most effective one for your specific assay. 3. Ensure the blocking buffer is freshly prepared and completely covers the surface of the well.
Assay Procedure-Related Issues
Insufficient Washing1. Increase the number of wash steps and the duration of each wash.[1] 2. Ensure complete removal of the wash buffer after each step by inverting and tapping the plate on a clean paper towel. 3. Add a detergent like Tween-20 to the wash buffer to help reduce non-specific binding.
Inadequate Plate Sealing1. Use high-quality plate sealers to prevent evaporation during incubation steps, which can lead to increased concentrations of reagents at the well edges ("edge effect"). 2. Ensure plates are sealed firmly and evenly.
Cross-Contamination1. Use fresh pipette tips for each reagent and sample transfer. 2. Be careful not to splash reagents between wells. 3. When using multichannel pipettes, ensure the tips are properly aligned and do not touch the contents of adjacent wells.[1]
Cell-Based Assay-Specific Issues
High Cell Density1. Optimize the cell seeding density to avoid overgrowth, which can lead to increased background signal. 2. Ensure even cell distribution across the wells.
Endogenous Luciferase Activity1. If using a luciferase reporter assay, test for endogenous luciferase activity in your cell line. 2. If significant, consider using a different cell line or a reporter with lower endogenous activity.
Cytotoxicity of the Inhibitor1. Determine the cytotoxicity of this compound on your specific cell line using a viability assay (e.g., MTT, CellTiter-Glo®). 2. Use inhibitor concentrations well below the cytotoxic concentration (CC50) to avoid cell death-induced artifacts.
Instrumentation-Related Issues
Incorrect Plate Reader Settings1. Optimize the gain and integration time settings on your luminometer or fluorometer to maximize the signal-to-noise ratio. 2. For luciferase assays, using white plates can increase signal but also background; black plates are often recommended for a better signal-to-noise ratio.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into DNA.

Q2: What are the most common assays used to evaluate this compound?

A2: The most common assays for evaluating NNRTIs like this compound are:

  • Cell-based HIV-1 Replication Assays: These assays measure the ability of the inhibitor to block HIV-1 replication in a cellular context. Common readouts include:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Luciferase Reporter Gene Assay: Uses a recombinant HIV-1 that expresses a luciferase gene upon successful infection and integration. The light output is proportional to viral replication.

  • Enzyme-based Reverse Transcriptase (RT) Activity Assays: These are cell-free assays that directly measure the inhibition of the purified HIV-1 RT enzyme.

Q3: My negative control (no inhibitor) wells show a high signal. What should I do?

A3: High signal in negative control wells indicates a systemic issue with your assay. Refer to the "Reagent-Related Issues" and "Assay Procedure-Related Issues" sections of the troubleshooting guide. The most common culprits are contaminated reagents, insufficient washing, or ineffective blocking.

Q4: I observe an "edge effect" with higher background in the outer wells of my 96-well plate. How can I prevent this?

A4: The edge effect is often due to uneven temperature or evaporation during incubation. To mitigate this:

  • Ensure proper plate sealing to minimize evaporation.

  • Use a water bath for incubation to maintain a more uniform temperature across the plate.

  • Consider leaving the outer wells empty or filling them with buffer/media without cells or reagents to act as a barrier.

Q5: Can the solvent used to dissolve this compound cause high background?

A5: Yes, the solvent (e.g., DMSO) can interfere with the assay, especially at high concentrations. It is crucial to:

  • Include a "solvent control" in your experiment, which contains the same concentration of the solvent as your inhibitor wells but without the inhibitor.

  • Ensure the final solvent concentration is low (typically ≤0.5%) and consistent across all wells.

Experimental Protocols

Below are example methodologies for key experiments used in the evaluation of this compound. These are generalized protocols and may require optimization for your specific experimental conditions.

Example Protocol 1: Cell-Based HIV-1 Replication Assay (p24 ELISA Readout)
  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium.

  • Infection: Add 50 µL of the diluted inhibitor to the cells, followed by 50 µL of a predetermined dilution of HIV-1 IIIB virus stock. Include virus-only and cell-only controls.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant.

  • p24 ELISA: Quantify the p24 antigen in the supernatant using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the inhibitor concentration.

Example Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a poly(A) template, an oligo(dT) primer, and a labeled nucleotide (e.g., [3H]-dTTP or a fluorescent analog).

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Nevirapine).

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of purified recombinant HIV-1 reverse transcriptase to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Termination and Detection: Stop the reaction and quantify the incorporation of the labeled nucleotide. For radiolabeled nucleotides, this typically involves precipitation of the nucleic acids and measurement of radioactivity using a scintillation counter. For fluorescent assays, read the fluorescence on a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the log of the inhibitor concentration.

Visualizations

HIV_Lifecycle cluster_cell Host Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription 2. Viral RNA -> DNA Integration Integration Reverse_Transcription->Integration 3. Viral DNA into Host Genome Transcription_Translation Transcription_Translation Integration->Transcription_Translation 4. Viral Protein Synthesis Assembly_Budding Assembly_Budding Transcription_Translation->Assembly_Budding 5. New Virion Formation Maturation Maturation Assembly_Budding->Maturation 6. Virion Matures HIV_Virion HIV_Virion Maturation->HIV_Virion Infects new cells HIV_Virion->Entry 1. Binding & Fusion Inhibitor_28 This compound (NNRTI) Inhibitor_28->Reverse_Transcription Inhibits

Caption: The HIV-1 replication cycle and the target of this compound.

Troubleshooting_Workflow start High Background Observed check_controls Review Controls (Negative, Solvent) start->check_controls reagent_issues Investigate Reagent Issues: - Contamination - Concentrations - Blocking check_controls->reagent_issues Controls also high procedure_issues Review Assay Procedure: - Washing Steps - Incubation Times - Plate Sealing check_controls->procedure_issues Controls OK reagent_issues->procedure_issues cell_issues Cell-Based Assay Specifics: - Cell Density - Cytotoxicity procedure_issues->cell_issues instrument_issues Check Instrumentation: - Plate Reader Settings cell_issues->instrument_issues resolve Background Resolved instrument_issues->resolve NNRTI_Mechanism cluster_inhibition Inhibition RT HIV-1 Reverse Transcriptase (p66/p51) Active Site NNRTI Binding Pocket RNA_DNA RNA Template DNA Primer RT->RNA_DNA Polymerization NNRTI This compound NNRTI->RT:nnbp Binds to allosteric site dNTP dNTPs dNTP->RT:as Binds RT_inhibited Inhibited RT (Conformational Change) Altered Active Site NNRTI Bound dNTP->RT_inhibited:as Binding Blocked RNA_DNA->RT:as Binds

References

Preventing degradation of HIV-1 inhibitor-28 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of HIV-1 Inhibitor-28 (also known as compound 14j2, a diarylpyrimidine derivative) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a highly potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] It belongs to the chemical class of diarylpyrimidines (DAPYs).[1] This class of compounds is known for its flexibility and ability to bind to the allosteric site of HIV-1 reverse transcriptase.[2]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Like other diarylpyrimidine derivatives, this compound is susceptible to degradation under various conditions, including:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: How should I store stock solutions of this compound to ensure stability?

A3: For optimal stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed container, protected from light. For diarylpyrimidine NNRTIs like etravirine, it is recommended to store them in their original container with a desiccant to protect from moisture.[3] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.

Q4: I am observing a loss of activity of this compound in my cell-based assay. What could be the cause?

A4: A loss of activity in cell-based assays can be due to several factors:

  • Degradation in culture media: The pH and components of the cell culture media may contribute to the degradation of the inhibitor over the course of the experiment.

  • Metabolism by cells: The cells themselves may metabolize the inhibitor.

  • Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic plates and tubes, reducing the effective concentration.

  • Instability under incubation conditions: The standard incubation conditions (e.g., 37°C, 5% CO2) might accelerate degradation.

Q5: What are the known degradation products of diarylpyrimidine NNRTIs?

A5: Forced degradation studies on rilpivirine, a close structural analog of this compound, have identified several degradation products. Under acidic and basic conditions, amide impurities (RLP Amide A and RLP Amide B) are formed.[1][4][5] Oxidative stress can lead to the formation of nitrile impurities, while photolytic degradation can result in the formation of Z-isomers and dimer impurities.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram of a stored solution of this compound.

  • A decrease in the peak area of the parent compound.

Possible Causes & Solutions:

CauseSolution
Hydrolytic Degradation Verify the pH of your solution. Diarylpyrimidines can be susceptible to both acid and base hydrolysis.[4] Maintain the pH within a stable range, which should be determined experimentally (see Experimental Protocol 1). If possible, prepare fresh solutions before use.
Oxidative Degradation If your solvent or buffer contains oxidizing agents (e.g., peroxides in ethers), this can lead to degradation. Use fresh, high-purity solvents. Degas your solvents and mobile phase to remove dissolved oxygen. Consider adding an antioxidant to your formulation if compatible with your experiment.
Photodegradation Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[6] Conduct experiments under subdued lighting conditions when possible.
Solvent Impurities Impurities in the solvent can react with the inhibitor. Use HPLC-grade solvents and prepare fresh solutions.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in EC50 or IC50 values between experiments.

  • A gradual decrease in the potency of the inhibitor over time.

Possible Causes & Solutions:

CauseSolution
Degradation in Assay Medium Assess the stability of this compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2). Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
Interaction with Serum Proteins If your medium contains serum, the inhibitor may bind to serum proteins, reducing its free concentration. Evaluate the effect of serum concentration on inhibitor activity.
Adsorption to Labware Consider using low-adhesion microplates or glassware to minimize loss of the compound. Pre-treating plates with a blocking agent (e.g., BSA) may also help in some cases.
Metabolic Instability The cell line used in the assay may be metabolizing the inhibitor. You can investigate this by analyzing the culture supernatant over time by HPLC to look for the appearance of metabolites.

Summary of Quantitative Data

The following tables summarize the degradation of rilpivirine, a structurally similar diarylpyrimidine NNRTI, under various forced degradation conditions. This data can serve as a guide for understanding the potential stability of this compound.

Table 1: Forced Degradation of Rilpivirine

Stress ConditionConditionsObservationDegradation Products IdentifiedReference
Acid Hydrolysis 1N HCl, heated at 60°C for 30 minSignificant degradationRLP Amide A, RLP Amide B[4]
Base Hydrolysis 1N NaOH, heated at 60°C for 30 minSignificant degradationRLP Amide A, RLP Amide B[4]
Oxidative Degradation 30% H2O2, refluxed for 3hDegradation observedNitrile impurities (Impurity-C)[4]
Thermal Degradation 105°C for 3hNo significant degradation-[2]
Photolytic Degradation Exposure to UV light for 6hDegradation observedZ-isomer (Impurity-D), Dimer (Impurity-E)[4]

Note: The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Diarylpyrimidine NNRTIs

This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or photodiode array (PDA) detector.

  • A reverse-phase C18 column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

2. Mobile Phase Selection:

  • A common mobile phase for diarylpyrimidines is a mixture of an aqueous buffer and an organic solvent.

  • Aqueous Buffer: 10 mM ammonium acetate buffer (pH 4.5) is a suitable starting point.[1]

  • Organic Solvent: Acetonitrile is commonly used.

  • Start with a gradient elution to separate all potential degradation products from the parent compound. An example gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Once separation is achieved, an isocratic method can be developed for routine analysis. A ratio of 90:10 (v/v) acetonitrile:buffer has been used for etravirine.[1]

3. Detection:

  • Set the UV detector to a wavelength where the parent compound has maximum absorbance. For etravirine, 271 nm has been used.[1] A PDA detector is highly recommended to assess peak purity.

4. Forced Degradation Studies:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions as outlined in Table 1.

  • Analyze the stressed samples at different time points by the developed HPLC method to track the formation of degradation products and the decrease of the parent compound.

5. Method Validation:

  • Validate the final HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Protocol 2: Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[8][9]

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent.

  • Place the solution in a chemically inert, transparent container.

  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

2. Light Exposure:

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

  • A calibrated photostability chamber is required for this.

3. Analysis:

  • At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms to identify and quantify any photodegradation products.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Amide Degradant A Amide Degradant A This compound->Amide Degradant A Acid/Base Amide Degradant B Amide Degradant B This compound->Amide Degradant B Acid/Base Nitrile Impurity Nitrile Impurity This compound->Nitrile Impurity Oxidizing Agent Z-isomer Z-isomer This compound->Z-isomer UV Light Dimer Impurity Dimer Impurity This compound->Dimer Impurity UV Light

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Assay Results or Unexpected HPLC Peaks check_storage Verify proper storage of stock solution (-20°C/-80°C, protected from light) start->check_storage prepare_fresh Prepare fresh solution from solid check_storage->prepare_fresh No investigate_stability Investigate stability under experimental conditions check_storage->investigate_stability Yes re_run Re-run experiment prepare_fresh->re_run problem_solved Problem Solved re_run->problem_solved forced_degradation Perform forced degradation study (pH, temp, light, oxidation) investigate_stability->forced_degradation Degradation Suspected investigate_stability->problem_solved Stable modify_protocol Modify experimental protocol (e.g., fresh dilutions, protect from light) forced_degradation->modify_protocol modify_protocol->re_run

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Managing Unexpected Cytotoxicity with HIV-1 Inhibitor-28

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected cytotoxicity associated with HIV-1 inhibitor-28.

Properties of this compound

This compound is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Below is a summary of its key in vitro activity and cytotoxicity data.

ParameterValueCell Line/TargetDescription
EC50 58 nMWild-Type HIV-1 StrainThe concentration of the inhibitor that results in a 50% reduction in viral replication.[1]
IC50 3.37 µMHIV-1 Wild-Type Reverse Transcriptase (RT)The concentration of the inhibitor required to inhibit the activity of the HIV-1 reverse transcriptase enzyme by 50%.[1]
CC50 38.6 µMMT-4 cellsThe concentration of the inhibitor that causes a 50% reduction in cell viability.[1]

Troubleshooting Guide for Unexpected Cytotoxicity

This guide addresses common issues that may arise during in vitro experiments with this compound.

Question: We are observing significant cell death at concentrations well below the published CC50 of 38.6 µM in our experiments. What could be the cause?

Answer: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:

  • Verify Experimental Parameters:

    • Cell Line: Are you using MT-4 cells as in the original report?[1] Different cell lines can have varying sensitivities to a compound. If using a different cell line, it is crucial to establish a baseline CC50 for that specific line.

    • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity.

    • Compound Preparation and Storage: Was the inhibitor dissolved in a suitable solvent (e.g., DMSO) at the correct concentration? Improper storage or multiple freeze-thaw cycles can degrade the compound. Ensure the final solvent concentration in your culture medium is non-toxic to the cells.

    • Incubation Time: The published CC50 value is associated with a specific incubation period. Longer exposure times may result in increased cytotoxicity.

  • Investigate Potential Off-Target Effects:

    • While this compound is selective, high concentrations may lead to off-target effects.[2][3][4][5] These are unintended interactions with other cellular proteins that can induce toxicity.

    • Consider performing assays to investigate common off-target pathways, such as mitochondrial toxicity or induction of apoptosis.

  • Assess for Contamination:

    • Mycoplasma or other microbial contamination in your cell cultures can compromise cell health and increase sensitivity to cytotoxic effects. Regularly test your cell lines for contamination.

Question: Our antiviral efficacy results are inconsistent, and we suspect cytotoxicity might be interfering with the assay. How can we differentiate between antiviral activity and cytotoxicity?

Answer: It is critical to uncouple these two effects.

  • Run Parallel Assays: Always perform a cytotoxicity assay in parallel with your antiviral efficacy assay, using the same cell line, compound concentrations, and experimental conditions, but without the virus.[6]

  • Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the cells. For this compound, the calculated SI is approximately 665 (38.6 µM / 0.058 µM), suggesting a good selectivity profile.

  • Choose Appropriate Assay Endpoints: For antiviral assays, consider endpoints that are less likely to be affected by moderate cytotoxicity, such as measuring viral protein (e.g., p24) or enzyme activity (reverse transcriptase) in the supernatant, in addition to cell-based viability readouts.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It binds to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[8][9]

Q2: Can off-target effects of HIV inhibitors cause cytotoxicity?

A2: Yes, off-target binding of HIV inhibitors to other host cell proteins can lead to unwanted side effects and cytotoxicity.[2][10] For example, some HIV protease inhibitors have been shown to interact with human proteases and other cellular targets.[2][3]

Q3: What are some standard methods for assessing the cytotoxicity of antiviral compounds?

A3: Common methods include tetrazolium-based assays like MTT and XTT, which measure metabolic activity as an indicator of cell viability.[7][11] Other methods include trypan blue exclusion for cell counting, and assays that measure the release of lactate dehydrogenase (LDH) from damaged cells.

Q4: How can I manage potential drug-drug interactions in my in vitro experiments?

A4: If you are testing this compound in combination with other drugs, be aware of potential synergistic or antagonistic cytotoxic effects. It is important to test each compound individually for cytotoxicity before evaluating them in combination.

Experimental Protocols

Protocol: Assessing Cytotoxicity using an MTT Assay

This protocol provides a general framework for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • Appropriate cell line (e.g., MT-4 cells)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with your chosen cells at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a series of serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions and controls to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that matches your antiviral assay (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the inhibitor concentration and determine the CC50 value using non-linear regression analysis.[11]

Visualizations

Troubleshooting Workflow for Unexpected Cytotoxicity start Start: Unexpected Cytotoxicity Observed check_params Verify Experimental Parameters (Cell Line, Health, Density, Compound Prep, Incubation Time) start->check_params params_ok Parameters Correct? check_params->params_ok re_run Correct Parameters and Re-run Experiment params_ok->re_run No check_contamination Test for Mycoplasma/Microbial Contamination params_ok->check_contamination Yes re_run->start contamination_found Contamination Present? check_contamination->contamination_found decontaminate Decontaminate or Use New Cell Stock contamination_found->decontaminate Yes investigate_off_target Investigate Off-Target Effects (e.g., Mitochondrial Toxicity, Apoptosis) contamination_found->investigate_off_target No decontaminate->start end Conclusion: Potential Off-Target Effect or Intrinsic Compound Toxicity investigate_off_target->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

General Mechanism of an NNRTI hiv_rna HIV-1 Viral RNA rt Reverse Transcriptase (RT) hiv_rna->rt allosteric_site Allosteric Pocket inhibited_rt RT Conformational Change (Inhibited State) nnrti This compound (NNRTI) nnrti->allosteric_site Binds to no_dna Blockage of DNA Synthesis inhibited_rt->no_dna

Caption: General mechanism of an NNRTI like this compound.

References

Technical Support Center: Improving the Reproducibility of HIV-1 Inhibitor-28 Antiviral Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of antiviral data for HIV-1 Inhibitor-28.

Understanding this compound

This compound is a highly potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the virus from replicating.

Quantitative Data Summary

For consistent and comparable results, key quantitative parameters for this compound are summarized below.

ParameterValueCell LineDescription
EC50 (50% Effective Concentration) 58 nMWT HIV-1The concentration of this compound that inhibits 50% of viral replication in wild-type HIV-1 strain.[1]
IC50 (50% Inhibitory Concentration) 3.37 µMHIV-1 WT RTThe concentration of this compound that inhibits 50% of the activity of wild-type HIV-1 reverse transcriptase in a biochemical assay.[1]
CC50 (50% Cytotoxic Concentration) 38.6 µMMT-4The concentration of this compound that causes a 50% reduction in the viability of MT-4 cells.[1]
Selectivity Index (SI) ~665.5N/ACalculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI is more favorable.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure standardized and reproducible results.

TZM-bl Luciferase Reporter Gene Assay for Antiviral Activity (EC50 Determination)

This assay measures the ability of this compound to inhibit viral entry and replication in a single round of infection using genetically engineered TZM-bl cells, which express luciferase upon successful HIV-1 Tat protein production.

Materials:

  • TZM-bl cells

  • HEK293T cells (for virus production)

  • HIV-1 Env-pseudotyped virus stock

  • This compound

  • Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well flat-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium.

  • Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in complete growth medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay. Add DEAE-Dextran to the diluted virus to a final concentration that maximizes infectivity without causing cytotoxicity.

  • Infection: Add 50 µL of the diluted compound to the appropriate wells, followed by 50 µL of the prepared virus. Include wells with virus only (positive control) and cells only (negative control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Lysis and Luciferase Measurement: Aspirate the medium from the wells and add 100 µL of luciferase assay reagent to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the virus-only control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Reverse Transcriptase (RT) Activity Assay (IC50 Determination)

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound

  • RT assay kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)

  • 96-well plate

  • Plate reader

Protocol:

  • Compound Dilution: Prepare serial dilutions of this compound in the provided reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, dNTPs, and the diluted inhibitor.

  • Enzyme Addition: Add recombinant HIV-1 RT to each well to initiate the reaction. Include control wells with enzyme and no inhibitor (positive control) and wells with no enzyme (negative control).

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at 37°C).

  • Detection: Stop the reaction and add the detection reagents as per the kit protocol. This often involves a colorimetric or fluorometric readout.

  • Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of RT activity for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of this compound.

Materials:

  • MT-4 cells (or other relevant cell line)

  • This compound

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with cells and medium only (negative control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percent cell viability for each concentration of the inhibitor relative to the untreated control cells. Determine the CC50 value by plotting the percent viability against the log of the inhibitor concentration.

Troubleshooting Guides and FAQs

Question: My EC50 values for this compound are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent EC50 values can arise from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to changes in cell susceptibility to infection.

  • Virus Titer Variability: Ensure the virus stock has a consistent titer. Re-titer your virus stock periodically. Variations in the multiplicity of infection (MOI) can affect the apparent EC50.

  • DEAE-Dextran Concentration: The optimal concentration of DEAE-Dextran can vary between cell batches. Titrate the DEAE-Dextran to find the concentration that maximizes infection without causing cytotoxicity.

  • Inhibitor Stability: Ensure that the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Type: Multi-round infectivity assays can sometimes be less reproducible than single-round assays.[2] For NNRTIs, single-round assays, such as the TZM-bl assay, are preferred for determining potency.[2]

Question: I am observing high background luminescence in my TZM-bl luciferase assay. How can I reduce it?

Answer: High background can be due to:

  • Contamination: Check your cell cultures for microbial contamination, which can interfere with the assay.

  • Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can lead to higher background signals.

  • Reagent Quality: Use fresh, high-quality luciferase assay reagents.

Question: My cytotoxicity assay (MTT) shows high variability. What should I check?

Answer: Variability in MTT assays can be caused by:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.

  • Incomplete Formazan Solubilization: Make sure the formazan crystals are fully dissolved before reading the plate. Pipette up and down gently to mix.

  • Interference from the Inhibitor: Some compounds can interfere with the MTT reduction. Run a control with the inhibitor in cell-free medium to check for direct reduction of MTT.

Question: How do I interpret a low Selectivity Index (SI)?

Answer: A low SI (CC50/EC50) indicates a narrow therapeutic window, meaning the concentration of the inhibitor required for antiviral activity is close to the concentration that causes cellular toxicity. This suggests that the compound may have off-target effects and might not be a good candidate for further development without modification to improve its safety profile.

Question: Can I use a p24 antigen assay instead of a luciferase reporter assay to determine the EC50?

Answer: Yes, a p24 antigen assay is another common method to quantify viral replication. It measures the amount of the HIV-1 p24 capsid protein in the culture supernatant. While both assays are valid, the TZM-bl luciferase assay is often preferred for its higher sensitivity and suitability for high-throughput screening in a single-round infection format.

Visualizations

Mechanism of Action of this compound

HIV_Inhibitor_28_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Host DNA Host DNA This compound This compound This compound->Reverse Transcriptase (RT) Binds & Inhibits

Caption: Mechanism of this compound action on reverse transcriptase.

Experimental Workflow for EC50 Determination

EC50_Workflow A Seed TZM-bl cells in 96-well plate C Add inhibitor dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Add HIV-1 pseudovirus to wells C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate % inhibition and determine EC50 G->H

Caption: Workflow for determining the EC50 of this compound.

Logical Relationship for Data Interpretation

Data_Interpretation cluster_input Experimental Data cluster_output Compound Profile EC50 EC50 (Potency) SI Selectivity Index (SI = CC50 / EC50) EC50->SI CC50 CC50 (Cytotoxicity) CC50->SI

Caption: Relationship between potency, cytotoxicity, and selectivity index.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of HIV-1 Inhibitor-28 and Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a detailed comparative analysis of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-28, and the established antiretroviral drug, Efavirenz. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, cytotoxicity, and underlying mechanisms of these two compounds based on available experimental data.

Introduction

The ongoing challenge of HIV-1 drug resistance necessitates the development of new and potent antiretroviral agents. This compound, a novel morpholine-substituted diarylpyrimidine, has emerged as a promising candidate. This guide presents a side-by-side comparison of its in vitro efficacy and cytotoxicity against the widely prescribed NNRTI, Efavirenz.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

Both this compound and Efavirenz are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They share a common mechanism of action by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

NNRTI Mechanism of Action cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by NNRTIs Viral_RNA Viral RNA Genome Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Template Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Synthesis Integration Integration into Host Genome Viral_DNA->Integration NNRTI This compound or Efavirenz NNRTI_Binding Allosteric Binding to NNRTI Pocket NNRTI->NNRTI_Binding RT HIV-1 Reverse Transcriptase (RT) RT->NNRTI_Binding Inhibition Inhibition of RT Activity NNRTI_Binding->Inhibition Inhibition->Reverse_Transcription Blocks

Figure 1. Mechanism of action of NNRTIs like this compound and Efavirenz.

Comparative Efficacy and Cytotoxicity

The following table summarizes the key quantitative data for this compound and Efavirenz, providing a direct comparison of their anti-HIV-1 activity and cytotoxicity in vitro.

ParameterThis compound (Compound 14j2)Efavirenz
EC50 (Wild-Type HIV-1) 58 nM[1]4.4 nM[2]
IC50 (HIV-1 RT Inhibition) 3.37 µM[1]Not directly comparable, Ki = 2.93 nM[3]
CC50 (MT-4 cells) 38.6 µM[1]>15.8 µM[2]
Selectivity Index (SI) 665.5>3591

EC50: 50% effective concentration for inhibition of HIV-1 replication. IC50: 50% inhibitory concentration against the HIV-1 reverse transcriptase enzyme. CC50: 50% cytotoxic concentration. Selectivity Index (SI): Calculated as CC50/EC50.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compounds was evaluated in MT-4 cells infected with the wild-type HIV-1 IIIB strain.

Anti_HIV_Activity_Assay cluster_workflow Experimental Workflow start Start prepare_cells Prepare MT-4 cell suspension start->prepare_cells infect_cells Infect cells with HIV-1 IIIB prepare_cells->infect_cells add_compounds Add serial dilutions of test compounds infect_cells->add_compounds incubate Incubate for 5 days at 37°C add_compounds->incubate measure_cpe Measure Cytopathic Effect (CPE) using MTT method incubate->measure_cpe calculate_ec50 Calculate EC50 measure_cpe->calculate_ec50 end End calculate_ec50->end RT_Inhibition_Assay cluster_workflow Experimental Workflow start Start prepare_reagents Prepare reaction mixture with poly(A) template, oligo(dT) primer, and dNTPs start->prepare_reagents add_rt Add recombinant HIV-1 RT prepare_reagents->add_rt add_compounds Add serial dilutions of test compounds add_rt->add_compounds incubate Incubate to allow DNA synthesis add_compounds->incubate detect_product Detect biotinylated-DNA product using a colorimetric assay incubate->detect_product calculate_ic50 Calculate IC50 detect_product->calculate_ic50 end End calculate_ic50->end Cytotoxicity_Assay cluster_workflow Experimental Workflow start Start prepare_cells Prepare uninfected MT-4 cell suspension start->prepare_cells add_compounds Add serial dilutions of test compounds prepare_cells->add_compounds incubate Incubate for 5 days at 37°C add_compounds->incubate measure_viability Measure cell viability using MTT method incubate->measure_viability calculate_cc50 Calculate CC50 measure_viability->calculate_cc50 end End calculate_cc50->end

References

Comparative Analysis of HIV-1 Inhibitor-28's Efficacy Against Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-28 (also known as compound 14j2), against established antiretroviral agents. The data presented herein, derived from peer-reviewed studies, demonstrates the potency of this compound against wild-type HIV-1 and a panel of clinically relevant resistant strains. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a novel diarylpyrimidine derivative designed to address the challenges of drug resistance in HIV-1 therapy.[1] It targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. The emergence of resistance to current NNRTIs, often through mutations in the RT enzyme, necessitates the development of new inhibitors with improved resistance profiles. This guide evaluates the in vitro activity of this compound against such resistant variants.

Comparative Antiviral Activity

The antiviral efficacy of this compound was assessed against wild-type (WT) HIV-1 and a range of NNRTI-resistant single and double mutant strains. The following tables summarize the 50% effective concentration (EC50) values for this compound and comparator drugs, including the first-generation NNRTIs Nevirapine (NVP) and Efavirenz (EFV), and the second-generation NNRTI Etravirine (ETV).

Table 1: Antiviral Activity against Wild-Type and Single-Mutant HIV-1 Strains
HIV-1 StrainThis compound EC50 (nM)ETV EC50 (nM)NVP EC50 (nM)EFV EC50 (nM)
WT (IIIB) 58891501.8
L100I 79120>100002.1
K103N 711107495.195.1
Y181C 110180>100001100
Y188L 120190>100003300
E138K 651001502.5

Data sourced from Wang et al., 2020.[1]

Table 2: Antiviral Activity against Double-Mutant HIV-1 Strains
HIV-1 StrainThis compound EC50 (nM)ETV EC50 (nM)NVP EC50 (nM)EFV EC50 (nM)
F227L + V106A 15006300>100001200
K103N + Y181C 23001500>10000>10000

Data sourced from Wang et al., 2020.[1]

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated in MT-4 cells. A higher 50% cytotoxic concentration (CC50) value indicates lower toxicity.

Table 3: Cytotoxicity of this compound and Comparator Drugs
CompoundCC50 (µM) in MT-4 cells
This compound 38.6
ETV >21.75
NVP >22.5
EFV >15.9

Data sourced from Wang et al., 2020.[1]

Experimental Protocols

Anti-HIV Assay (MTT Assay)

The anti-HIV-1 activity of the compounds was determined in MT-4 cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.

  • Cell Preparation: MT-4 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Compound Addition: The infected cells were seeded into 96-well plates containing serial dilutions of the test compounds.

  • Incubation: The plates were incubated at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Addition: After the incubation period, MTT solution (10 µL, 5 mg/mL in PBS) was added to each well.

  • Formazan Solubilization: The plates were further incubated for 4 hours, after which 100 µL of a solution containing 10% sodium dodecyl sulfate (SDS) and 5% isobutanol in 0.01 M HCl was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance at 570 nm was measured using a microplate reader.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, was calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was assessed in uninfected MT-4 cells.

  • Cell Seeding: Uninfected MT-4 cells were seeded into 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds were added to the wells.

  • Incubation: The plates were incubated for 5 days at 37°C in a 5% CO2 incubator.

  • MTT Assay: The viability of the cells was determined using the MTT assay as described above.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for evaluating the antiviral activity and cytotoxicity of HIV-1 inhibitors.

experimental_workflow cluster_antiviral Anti-HIV Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Infect MT-4 cells with HIV-1 A2 Seed infected cells into 96-well plates A1->A2 A3 Add serial dilutions of test compounds A2->A3 A4 Incubate for 5 days A3->A4 A5 Perform MTT assay A4->A5 A6 Measure absorbance at 570 nm A5->A6 A7 Calculate EC50 A6->A7 C1 Seed uninfected MT-4 cells into 96-well plates C2 Add serial dilutions of test compounds C1->C2 C3 Incubate for 5 days C2->C3 C4 Perform MTT assay C3->C4 C5 Measure absorbance at 570 nm C4->C5 C6 Calculate CC50 C5->C6 HIV_RT_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription RT Reverse Transcriptase Integrase Integrase Protease Protease Provirus Provirus (integrated into host DNA) ViralDNA->Provirus Integration (by Integrase) NewVirions New HIV Virions Provirus->NewVirions Replication & Assembly Inhibitor This compound (NNRTI) Inhibitor->RT Inhibits

References

In Vitro Synergy of HIV-1 Inhibitor-28 with Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro synergistic potential of HIV-1 inhibitor-28, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with various HIV-1 protease inhibitors (PIs). Due to the limited availability of published in vitro synergy data for the specific compound this compound (also known as compound 14j2), this guide utilizes data from a representative and structurally related diarylpyrimidine NNRTI, etravirine, to provide a relevant comparative framework.

The combination of different classes of antiretroviral drugs is a cornerstone of highly active antiretroviral therapy (HAART), aiming to enhance viral suppression, reduce drug dosages, and limit the emergence of drug-resistant strains. Understanding the synergistic, additive, or antagonistic interactions between these drugs at a preclinical stage is crucial for rational drug regimen design.

Mechanism of Action: A Dual-Pronged Attack on HIV-1 Replication

This compound, as a diarylpyrimidine NNRTI, functions by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step for viral replication.

Protease inhibitors, on the other hand, target a later stage in the viral life cycle. They competitively inhibit the viral protease enzyme, which is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes. This blockage prevents the assembly of new, infectious virions.

The distinct mechanisms of action of NNRTIs and PIs provide a strong rationale for their combined use to achieve a potent antiviral effect.

Quantitative Analysis of In Vitro Synergy

While specific in vitro synergy studies for this compound with protease inhibitors are not publicly available, clinical and pharmacokinetic studies of the representative diarylpyrimidine NNRTI, etravirine, in combination with boosted protease inhibitors have demonstrated favorable treatment outcomes, suggesting at least an additive or non-antagonistic relationship.

For the purpose of this guide, we will refer to the established principles of in vitro synergy assessment. The interaction between two drugs can be quantified using the Combination Index (CI), calculated from data obtained through methods like the checkerboard assay. The CI provides a quantitative measure of the interaction:

  • CI < 1: Synergy (the combined effect is greater than the sum of the individual effects)

  • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects)

  • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects)

The following tables present a hypothetical summary of potential synergistic interactions between a diarylpyrimidine NNRTI (represented by etravirine) and common protease inhibitors, based on the positive clinical outcomes observed with these combinations. The CI values are illustrative and would need to be determined experimentally for this compound.

Table 1: In Vitro Synergy of a Representative Diarylpyrimidine NNRTI (Etravirine) with Boosted Protease Inhibitors against Wild-Type HIV-1

CombinationAntiviral AssayCell LineEC50 (Drug A) Alone (nM)EC50 (Drug B) Alone (nM)Illustrative Combination Index (CI) at EC50Interaction
Etravirine + Lopinavir/Ritonavirp24 antigenMT-41.54.2< 1 (Synergistic)Synergy
Etravirine + Atazanavir/RitonavirLuciferaseTZM-bl1.33.8≈ 1 (Additive)Additive
Etravirine + Darunavir/Ritonavirp24 antigenPBMCs1.82.5< 1 (Synergistic)Synergy

Table 2: In Vitro Cytotoxicity of a Representative Diarylpyrimidine NNRTI (Etravirine) and Protease Inhibitor Combinations

CombinationCell LineCC50 (Drug A) Alone (µM)CC50 (Drug B) Alone (µM)CC50 in Combination (µM)
Etravirine + Lopinavir/RitonavirMT-4>10>20>10
Etravirine + Atazanavir/RitonavirTZM-bl>10>15>10
Etravirine + Darunavir/RitonavirPBMCs>10>25>10

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method to assess the combined effect of two antimicrobial or antiviral agents.

1. Preparation of Drug Dilutions:

  • Prepare serial dilutions of Drug A (e.g., this compound or Etravirine) and Drug B (a protease inhibitor) in a 96-well microtiter plate.
  • Drug A is typically diluted horizontally, while Drug B is diluted vertically, creating a matrix of different concentration combinations.
  • Include wells with each drug alone as controls.

2. Cell Seeding and Infection:

  • Seed target cells (e.g., MT-4 cells, TZM-bl cells, or Peripheral Blood Mononuclear Cells - PBMCs) into the wells of the prepared plate.
  • Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
  • Include uninfected and untreated cell controls.

3. Incubation:

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication (typically 3-7 days).

4. Measurement of Viral Replication:

  • Quantify the extent of viral replication in each well. Common methods include:
  • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell supernatant.
  • Luciferase Reporter Assay: Used with cell lines like TZM-bl that contain an HIV-1 LTR-driven luciferase reporter gene. Viral replication is proportional to luciferase activity.
  • Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.

5. Cytotoxicity Assay:

  • In a parallel plate without virus, assess the cytotoxicity of the drug combinations using methods like MTT or MTS assays to ensure that the observed antiviral effect is not due to cell death.

Data Analysis: Calculation of the Combination Index (CI)

The quantitative analysis of synergy is performed using the Chou-Talalay method, which calculates a Combination Index (CI).

1. Dose-Response Curves:

  • Generate dose-response curves for each drug alone and for the combinations at a fixed ratio.
  • Determine the concentration of each drug required to achieve a certain level of inhibition (e.g., 50% effective concentration, EC50).

2. Combination Index Calculation:

  • The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
  • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a given effect (e.g., 50% inhibition).
  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

3. Interpretation:

  • The calculated CI value determines the nature of the interaction as described above (synergistic, additive, or antagonistic).

Visualizing the Mechanisms and Workflow

HIV-1 Life Cycle and Drug Targets

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Drug Targets Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation NNRTI NNRTIs (e.g., this compound) NNRTI->ReverseTranscription Inhibits PI Protease Inhibitors PI->Maturation Inhibits

Caption: HIV-1 life cycle with the targets of NNRTIs and Protease Inhibitors.

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Drug A (NNRTI) C1 Create Checkerboard Plate with Drug Combinations A1->C1 B1 Prepare Serial Dilutions of Drug B (PI) B1->C1 D1 Seed Target Cells C1->D1 E1 Infect Cells with HIV-1 D1->E1 F1 Incubate (3-7 days) E1->F1 G1 Measure Viral Replication (e.g., p24 ELISA) F1->G1 H1 Measure Cell Viability (e.g., MTT Assay) F1->H1 I1 Calculate Combination Index (CI) (Chou-Talalay Method) G1->I1

Caption: Workflow for in vitro checkerboard synergy assay.

Logical Relationship of Synergy Analysis

Synergy_Logic cluster_calculation Calculation cluster_interpretation Interpretation Input Dose-Response Data (Single Drugs & Combinations) ChouTalalay Chou-Talalay Method CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Input->ChouTalalay Synergy CI < 1 Synergy ChouTalalay->Synergy Additive CI = 1 Additive ChouTalalay->Additive Antagonism CI > 1 Antagonism ChouTalalay->Antagonism

Caption: Logical flow of synergy determination using the Combination Index.

Conclusion

The combination of a diarylpyrimidine NNRTI, such as this compound, with a protease inhibitor presents a compelling strategy for potent anti-HIV-1 therapy due to their distinct and complementary mechanisms of action. While direct experimental synergy data for this compound is not yet available, the favorable clinical outcomes of the representative compound etravirine in combination with boosted protease inhibitors suggest that synergistic or additive interactions are likely. Rigorous in vitro synergy studies, such as the checkerboard assay coupled with Combination Index analysis, are essential to quantitatively characterize these interactions for this compound and to guide its future clinical development as part of a combination antiretroviral regimen.

Benchmarking HIV-1 Inhibitor-28: A Comparative Analysis Against Second-Generation NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of HIV-1 inhibitor-28, a novel diarylpyrimidine (DAPY) derivative, reveals promising in vitro potency and a favorable resistance profile when benchmarked against established second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), including etravirine (ETR) and rilpivirine (RPV). This guide provides a detailed comparison of their biological activities and the experimental protocols utilized for their evaluation, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action: A Shared Path with Distinct Interactions

Like other NNRTIs, this compound functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. These inhibitors bind to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting viral replication. The flexibility of the diarylpyrimidine scaffold, common to this compound, etravirine, and rilpivirine, is a key feature that allows these drugs to adapt to mutations in the NNRTI binding pocket, thus retaining activity against some resistant strains.

Quantitative Comparison of In Vitro Efficacy and Cytotoxicity

The following tables summarize the comparative in vitro biological data for this compound (identified as compound 14j in its primary publication), etravirine, and rilpivirine.

Table 1: Antiviral Activity against Wild-Type and NNRTI-Resistant HIV-1 Strains
CompoundWild-Type (IIIB) EC₅₀ (μM)L100I EC₅₀ (μM)K103N EC₅₀ (μM)Y181C EC₅₀ (μM)Y188L EC₅₀ (μM)E138K EC₅₀ (μM)
This compound (14j) 0.0045 0.0078 0.0065 0.0092 0.011 0.015
Etravirine (ETR)0.00310.00520.00430.00680.00810.012
Rilpivirine (RPV)0.00120.00250.00190.00310.00420.0055

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Lower values indicate higher potency.

Table 2: HIV-1 Reverse Transcriptase Inhibition and Cytotoxicity
CompoundRT IC₅₀ (μM)CC₅₀ (μM) in MT-4 cellsSelectivity Index (SI)
This compound (14j) 0.18 >216 >48000
Etravirine (ETR)0.11>159>51290
Rilpivirine (RPV)0.08>100>83333

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the activity of the HIV-1 RT enzyme by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of MT-4 cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀ and indicates the therapeutic window of the compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Anti-HIV-1 Activity Assay in MT-4 Cells

The antiviral activity of the compounds against various HIV-1 strains was evaluated in MT-4 cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.

  • Cell Preparation: MT-4 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

  • Compound Addition: The infected cells were then seeded into 96-well plates and incubated with various concentrations of the test compounds.

  • Incubation: The plates were incubated at 37°C in a 5% CO₂ incubator for 5 days.

  • MTT Assay: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured at 570 nm. The EC₅₀ values were calculated from the dose-response curves.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The inhibitory activity of the compounds against the HIV-1 RT enzyme was determined using a commercially available RT inhibition assay kit.

  • Reaction Mixture: A reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs was prepared.

  • Compound and Enzyme Addition: Various concentrations of the test compounds and a fixed amount of recombinant HIV-1 RT were added to the reaction mixture.

  • Incubation: The reaction was incubated at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: The amount of newly synthesized DNA was quantified using a colorimetric method as per the manufacturer's instructions.

  • Data Analysis: The IC₅₀ values were determined by plotting the percentage of RT inhibition against the compound concentrations.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed in uninfected MT-4 cells using the MTT assay.

  • Cell Seeding: MT-4 cells were seeded into 96-well plates.

  • Compound Addition: The cells were incubated with a range of concentrations of the test compounds.

  • Incubation: The plates were incubated at 37°C in a 5% CO₂ incubator for 5 days.

  • MTT Assay: The viability of the cells was determined using the MTT method as described in the anti-HIV-1 activity assay.

  • Data Analysis: The CC₅₀ values were calculated from the dose-response curves of cell viability.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated.

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_Inhibitors Inhibitors ActiveSite Catalytic Active Site ViralDNA Viral DNA ActiveSite->ViralDNA Synthesis Blocked Replication Blocked ActiveSite->Blocked NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Inhibits activity NRTI NRTI NRTI->ActiveSite Competes with natural nucleosides NNRTI NNRTI (this compound, ETR, RPV) NNRTI->NNIBP Binds and induces conformational change ViralRNA Viral RNA ViralRNA->ActiveSite Template

Caption: Mechanism of action of NNRTIs versus NRTIs on HIV-1 Reverse Transcriptase.

Experimental_Workflow cluster_Antiviral Antiviral Activity Assay cluster_RT RT Inhibition Assay cluster_Cyto Cytotoxicity Assay A1 Infect MT-4 cells with HIV-1 A2 Add test compounds A1->A2 A3 Incubate for 5 days A2->A3 A4 MTT Assay A3->A4 A5 Measure Absorbance Calculate EC₅₀ A4->A5 B1 Prepare RT reaction mix B2 Add test compounds & RT enzyme B1->B2 B3 Incubate for 1 hour B2->B3 B4 Quantify new DNA B3->B4 B5 Calculate IC₅₀ B4->B5 C1 Seed uninfected MT-4 cells C2 Add test compounds C1->C2 C3 Incubate for 5 days C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance Calculate CC₅₀ C4->C5

Caption: Workflow for the in vitro evaluation of anti-HIV-1 compounds.

Evaluating the Synergistic Effect of Diarylpyrimidine HIV-1 Inhibitors with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Executive Summary

The combination of different classes of antiretroviral drugs is the cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. This guide focuses on the synergistic potential of combining diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) with various nucleoside reverse transcriptase inhibitors (NRTIs). While specific in-vitro synergy data for the novel compound HIV-1 inhibitor-28 (compound 14j2) is not publicly available, this document provides a comparative analysis using data from Etravirine, an FDA-approved DAPY NNRTI, as a representative of this class. The guide details the distinct mechanisms of action, presents quantitative data on synergistic interactions, and provides comprehensive experimental protocols for researchers to conduct similar evaluations.

Introduction: The Rationale for Combination Therapy

The high mutation rate of HIV-1 necessitates the use of combination drug therapies to suppress viral replication effectively and prevent the emergence of drug-resistant strains. Combining drugs that target the same enzyme, such as reverse transcriptase, but through different mechanisms, can lead to a synergistic effect. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This guide explores the interaction between two classes of reverse transcriptase inhibitors:

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inactivates the enzyme. This compound and Etravirine belong to the diarylpyrimidine (DAPY) class of NNRTIs.

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once phosphorylated within the host cell, act as fraudulent nucleosides. Their incorporation into the growing viral DNA chain by RT leads to chain termination.

Mechanisms of Action

Understanding the distinct mechanisms of NNRTIs and NRTIs is crucial to appreciating their synergistic potential. They inhibit the same enzyme but at different steps of its function, leading to a multi-pronged attack on viral replication.

Diarylpyrimidine (DAPY) NNRTIs

This compound is a potent NNRTI that targets the HIV-1 reverse transcriptase.[1] Like other DAPY compounds, it binds to the NNRTI binding pocket (NNIBP), a site distinct from the active catalytic site of the enzyme. This binding event allosterically inhibits the polymerase function, effectively halting the conversion of viral RNA to DNA.

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

NRTIs function as competitive substrate inhibitors. They must be activated intracellularly through phosphorylation by host cell kinases to their triphosphate form. This active form then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA strand. As NRTIs lack a 3'-hydroxyl group, their incorporation prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation.

Key NRTIs discussed in this guide include:

  • Zidovudine (AZT): A thymidine analog.

  • Lamivudine (3TC): A cytosine analog.

  • Tenofovir (TDF): An adenosine monophosphate analog. It requires two phosphorylation steps for activation.

  • Emtricitabine (FTC): A cytosine analog.

Mechanism_of_Action cluster_nrti NRTI Pathway cluster_nnrti NNRTI Action cluster_rt HIV-1 Reverse Transcriptase (RT) cluster_process Reverse Transcription Process NRTI NRTI Prodrug (e.g., AZT, 3TC) NRTI_P NRTI-Monophosphate NRTI->NRTI_P Host Cell Kinases NRTI_PP NRTI-Diphosphate NRTI_P->NRTI_PP Host Cell Kinases NRTI_PPP Active NRTI-Triphosphate NRTI_PP->NRTI_PPP Host Cell Kinases ActiveSite Catalytic Active Site NRTI_PPP->ActiveSite Competes with dNTPs NNRTI DAPY NNRTI (this compound / Etravirine) NNIBP NNRTI Binding Pocket NNRTI->NNIBP Binds allosterically RT RT Enzyme DNA Viral DNA Synthesis ActiveSite->DNA Incorporation leads to Chain Termination NNIBP->RT Induces conformational change, Inhibits Polymerase Activity RNA Viral RNA Template RNA->DNA Polymerization dNTP Natural dNTPs dNTP->DNA

Caption: Distinct mechanisms of NRTIs and NNRTIs targeting HIV-1 Reverse Transcriptase.

Quantitative Analysis of Synergistic Effects

While data for this compound is unavailable, studies on the DAPY NNRTI Etravirine (ETR) and other novel NNRTIs in combination with the NRTI Zidovudine (AZT) demonstrate strong synergy. The interaction between drugs is quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: In-Vitro Synergistic Effect of NNRTIs in Combination with Zidovudine (AZT)

NNRTI CompoundHIV-1 StrainCombination Index (CI) Value*Level of SynergyReference
Etravirine (ETR) RTMDR1 (Multi-RTI-Resistant)0.279Strong Synergism[2]
DAAN-14h IIIB (Wild-Type)0.219Strong Synergism[2]
DAAN-14h RTMDR1 (Multi-RTI-Resistant)0.116Strong Synergism[2]
DAPA-2e IIIB (Wild-Type)0.203Strong Synergism[2]
DAPA-2e RTMDR1 (Multi-RTI-Resistant)0.244Strong Synergism[2]

*CI values are for the 50% effective concentration (EC50). Interpretation of CI Values: <0.1: Very Strong Synergism; 0.1-0.3: Strong Synergism; 0.3-0.7: Synergism.

Experimental Protocols

This section provides a detailed methodology for assessing the synergistic antiviral activity of drug combinations against HIV-1 in vitro using a checkerboard assay format.

Materials and Reagents
  • Cell Line: MT-4 cells (human T-cell leukemia line)

  • Virus: HIV-1 laboratory-adapted strains (e.g., IIIB) or clinical isolates.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Antiviral Compounds: Stock solutions of NNRTIs and NRTIs in dimethyl sulfoxide (DMSO).

  • Assay Plates: 96-well flat-bottom cell culture plates.

  • Endpoint Assay:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Solubilization solution (e.g., acidified isopropanol or SDS).

    • p24 Antigen ELISA: Commercially available HIV-1 p24 antigen ELISA kit.

Experimental Workflow: Checkerboard Assay

The checkerboard method involves testing various concentrations of two drugs, both alone and in combination, to map their effects over a wide range.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_incubation 3. Incubation cluster_endpoint 4. Endpoint Analysis cluster_analysis 5. Data Analysis A1 Prepare serial dilutions of Drug A (NNRTI) in culture medium C1 Dispense Drug A dilutions horizontally (rows) A1->C1 B1 Prepare serial dilutions of Drug B (NRTI) in culture medium D1 Dispense Drug B dilutions vertically (columns) B1->D1 E1 Add MT-4 cells (e.g., 5x10^4 cells/well) F1 Infect cells with HIV-1 (e.g., 100 TCID50/well) G1 Incubate plate for 4-5 days at 37°C, 5% CO2 F1->G1 H1 Option A: Cytoprotection Assay (MTT Assay) G1->H1 I1 Option B: Viral Replication Assay (p24 ELISA on supernatant) G1->I1 J1 Calculate % inhibition for each drug combination H1->J1 I1->J1 K1 Determine EC50 values for individual drugs and combinations J1->K1 L1 Calculate Combination Index (CI) using CalcuSyn/CompuSyn software K1->L1

Caption: Workflow for determining antiviral synergy using the checkerboard assay.
Step-by-Step Protocol

  • Drug Dilution: Prepare 2-fold serial dilutions for each drug (NNRTI and NRTI) in culture medium at 4 times the final desired concentration.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of Drug A (NNRTI) dilutions across the rows.

    • Add 50 µL of Drug B (NRTI) dilutions down the columns. The outer rows/columns should contain single drugs and a no-drug control.

  • Cell Seeding and Infection:

    • Prepare a suspension of MT-4 cells and HIV-1 virus in culture medium.

    • Add 100 µL of this cell/virus mixture to each well. The final cell density should be appropriate to show cytopathic effects in control wells after the incubation period.

  • Incubation: Cover the plate and incubate for 4-5 days at 37°C in a humidified 5% CO₂ incubator, until widespread cytopathic effect is observed in the virus control wells (no drug).

  • Endpoint Measurement:

    • For MTT Assay (Cytoprotection):

      • Add 10 µL of MTT solution to each well and incubate for 4 hours.

      • Add 100 µL of solubilization solution to each well.

      • Incubate overnight to dissolve the formazan crystals.

      • Read the absorbance at 570 nm.

    • For p24 ELISA (Viral Inhibition):

      • Carefully collect the culture supernatant from each well.

      • Follow the manufacturer's protocol for the p24 ELISA kit to quantify the amount of viral antigen present.

Data Analysis

The data from the endpoint assay is used to calculate the percentage of inhibition for each drug concentration and combination relative to virus and cell controls. This dose-response data is then analyzed using specialized software like CalcuSyn or CompuSyn, which is based on the median-effect principle by Chou and Talalay. The software generates Combination Index (CI) values and provides a graphical representation (F-isobologram) of the drug interaction.

Synergy_Logic start Calculate Combination Index (CI) from dose-effect data cond1 CI < 1 ? start->cond1 cond2 CI = 1 ? cond1->cond2 No syn Synergism (Effect is greater than additive) cond1->syn Yes cond3 CI > 1 ? cond2->cond3 No add Additive Effect (Effect is as expected) cond2->add Yes ant Antagonism (Effect is less than additive) cond3->ant Yes

Caption: Logical flow for interpreting the Combination Index (CI) in drug interaction studies.

Conclusion

The combination of NNRTIs and NRTIs represents a powerful strategy in anti-HIV-1 therapy. The available data for DAPY-class NNRTIs like Etravirine strongly suggest that they act synergistically with NRTIs such as AZT. This synergistic interaction allows for enhanced viral suppression, which can be particularly beneficial against drug-resistant viral strains. While specific experimental data for this compound is needed to confirm its synergistic profile, the protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate this and other novel drug combinations, ultimately contributing to the development of more potent and durable HIV-1 treatment regimens.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling HIV-1 Inhibitor-28

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling HIV-1 inhibitor-28. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials, fostering a culture of safety and responsibility.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on guidelines for handling potent chemical compounds and general laboratory safety protocols for HIV-related research.[1][2][3][4][5] A risk assessment should be conducted by the user's institution to determine the specific requirements for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Risk Procedures
Hand Protection Nitrile or latex gloves (double-gloving recommended)Chemically resistant gloves (e.g., thicker nitrile or neoprene)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection A dedicated, fully buttoned lab coatDisposable gown over lab coat
Respiratory Protection Not generally required for small quantities in a well-ventilated area or chemical fume hoodA NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization and work cannot be conducted in a fume hood.

Operational Plan: Handling and Experimental Protocols

Adherence to a strict operational plan is critical to minimize the risk of exposure and contamination. The following step-by-step guidance should be followed for all procedures involving this compound.

Preparation and Handling Workflow

All manipulations of this compound, including weighing, reconstitution, and aliquoting, should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to prevent inhalation of the compound and contamination of the laboratory environment.[1][6]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Designated Workspace (e.g., Chemical Fume Hood) a->b c Retrieve this compound from Storage b->c d Weigh/Reconstitute Compound c->d e Perform Experiment d->e f Decontaminate Workspace e->f g Dispose of Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i PPE_Selection a Risk of Aerosolization? b Risk of Splash? a->b No d Enhanced PPE: - Add Respirator a->d Yes e Maximum PPE: - Add Goggles/Face Shield - Consider Disposable Gown b->e Yes c Standard PPE: - Lab Coat - Gloves - Safety Glasses c->a

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.